Nvs-SM2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJQWNBBMWICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVS-SM2 Mechanism of Action in SMN2 Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, is present in all patients with SMA; however, due to a single nucleotide polymorphism, the majority of the pre-mRNA transcribed from SMN2 undergoes alternative splicing, leading to the exclusion of exon 7 and the production of a truncated, non-functional SMN protein. Small molecule splicing modifiers that promote the inclusion of exon 7 in SMN2 transcripts represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of NVS-SM2, a potent and orally bioavailable small molecule that enhances SMN2 exon 7 inclusion. We will detail its molecular interactions, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying pathways and experimental workflows.
Core Mechanism of Action: Stabilization of the U1 snRNP:SMN2 pre-mRNA Complex
This compound exerts its therapeutic effect by directly targeting the spliceosome machinery at the SMN2 pre-mRNA. The core of its mechanism lies in the stabilization of the transient duplex formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1][2] This enhanced association increases the efficiency of exon 7 recognition and inclusion during the splicing process, leading to the production of full-length, functional SMN protein.[1][2][3]
The binding of this compound is sequence-selective and is thought to occur at the interface of the RNA-protein complex, rather than binding to the RNA or protein components alone. This interaction allosterically enhances the affinity of the U1 snRNP for the weak 5'ss of SMN2 exon 7, a key determinant of its exclusion. By stabilizing this crucial initial step in spliceosome assembly, this compound effectively shifts the splicing equilibrium towards the production of exon 7-containing mRNA transcripts.
Caption: this compound stabilizes the U1 snRNP:SMN2 pre-mRNA complex, promoting exon 7 inclusion.
Quantitative Efficacy and Pharmacokinetics
The potency and in vivo activity of this compound have been characterized through various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 for SMN Protein Increase | 2 nM | Not Specified |
Table 2: In Vivo Efficacy of this compound in a Severe SMA Mouse Model
| Dosage | Administration | Duration | Outcome | Reference |
| 0.1-1 mg/kg | Subcutaneous (s.c.) | 30 days | Extended survival | |
| 1 mg/kg | Subcutaneous (s.c.) | 5 days (PND 2-6) | 4.5-fold increase in brain SMN protein, 2.5-fold increase in spinal cord SMN protein | |
| 30 mg/kg | Oral (PO) | Single dose | 1.5-fold increase in brain SMN protein |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Administration | Dosage | Reference |
| Tmax | 3 hours | Oral (PO) | 3 mg/kg |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
SMN2 Splicing Analysis by Reverse Transcription PCR (RT-PCR)
This protocol is designed to quantify the relative levels of SMN2 mRNA transcripts that either include or exclude exon 7.
Experimental Workflow:
Caption: Workflow for analyzing SMN2 splicing by RT-PCR.
Methodology:
-
RNA Isolation: Total RNA is extracted from cells or tissues treated with this compound or a vehicle control using a standard method such as TRIzol reagent or a column-based kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific to sequences in the exons flanking exon 7 of the SMN gene.
-
Restriction Digest: To specifically analyze SMN2 transcripts, the PCR products are digested with the restriction enzyme DdeI. A C-to-T transition in exon 7 of SMN2 creates a DdeI restriction site that is absent in SMN1.
-
Gel Electrophoresis: The digested PCR products are separated by size on a polyacrylamide gel. Two bands will be visible for SMN2: a larger band representing the full-length transcript (exon 7 included) and a smaller band representing the truncated transcript (exon 7 excluded).
-
Quantification: The intensity of the bands is quantified using densitometry. The percentage of exon 7 inclusion is calculated as the intensity of the full-length band divided by the sum of the intensities of both bands.
SMN Protein Quantification by Western Blot
This protocol is used to measure the levels of SMN protein in cells or tissues following treatment with this compound.
Experimental Workflow:
Caption: Western blot workflow for quantifying SMN protein levels.
Methodology:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of total protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the SMN protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP on the secondary antibody, producing light that is captured on film or by a digital imager.
-
Analysis: The intensity of the SMN protein band is quantified and normalized to a loading control protein (e.g., actin or tubulin) to account for any variations in protein loading.
U1 snRNP Binding Assay
While a specific, detailed protocol for this compound is not publicly available, a general approach to assess its effect on U1 snRNP binding can be inferred from the literature. This often involves a pull-down assay.
Logical Relationship Diagram:
Caption: Logical flow of a U1 snRNP pull-down assay.
Methodology Outline:
-
Probe Preparation: A biotinylated RNA oligonucleotide corresponding to the 5' splice site region of SMN2 exon 7 is synthesized.
-
Immobilization: The biotinylated RNA probe is incubated with streptavidin-coated magnetic beads to immobilize it.
-
Binding Reaction: The immobilized RNA probe is incubated with nuclear extracts (a source of U1 snRNP and other splicing factors) in the presence of either this compound or a vehicle control.
-
Pull-down and Washing: The beads are collected using a magnet, and unbound proteins are washed away.
-
Elution: The proteins bound to the RNA probe are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting using antibodies against specific components of the U1 snRNP (e.g., U1-70k or U1C) to determine if this compound increased the amount of U1 snRNP bound to the SMN2 5'ss probe.
Conclusion and Future Directions
This compound is a potent SMN2 splicing modifier that functions by stabilizing the interaction between the U1 snRNP and the SMN2 pre-mRNA 5' splice site. This mechanism effectively increases the inclusion of exon 7, leading to higher levels of functional SMN protein. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a therapeutic agent for Spinal Muscular Atrophy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar splicing modifiers.
Future research in this area may focus on elucidating the precise three-dimensional structure of the this compound-U1 snRNP-SMN2 pre-mRNA complex to further refine our understanding of its mechanism of action. Additionally, long-term efficacy and safety studies, as well as the identification of potential off-target effects, will be crucial for its clinical development. The continued exploration of small molecule splicing modifiers holds significant promise for the treatment of SMA and other diseases caused by splicing defects. While clinical trials for a related compound, branaplam (NVS-SM1), were suspended, the underlying mechanism remains a valuable area of therapeutic research.
References
The Role of Nvs-SM2 in Spinal Muscular Atrophy (SMA) Research: A Technical Guide
An In-depth Examination of a Potent SMN2 Splicing Enhancer
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The root cause of SMA is the deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce a small amount of functional SMN protein, but its pre-mRNA is predominantly spliced to an unstable, non-functional variant. Therapeutic strategies have therefore focused on modulating SMN2 splicing to increase the production of full-length SMN protein. Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that has emerged as a significant tool in SMA research for its ability to enhance functional SMN protein levels.
Mechanism of Action: Stabilizing the Spliceosome on SMN2 Pre-mRNA
This compound functions as an SMN2 splicing enhancer. Its molecular mechanism of action involves the stabilization of the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization enhances the binding affinity of the U1 snRNP to the 5' splice site of exon 7 on the SMN2 pre-mRNA. By strengthening this interaction, this compound promotes the inclusion of exon 7 during the splicing process, leading to an increased production of full-length SMN2 mRNA and subsequently, a higher level of functional SMN protein.
Preclinical Efficacy of this compound in SMA Mouse Models
Extensive preclinical studies have been conducted to evaluate the therapeutic potential of this compound in mouse models of severe SMA. These studies have consistently demonstrated the compound's ability to increase SMN protein levels, extend survival, and improve motor function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in SMA mouse models.
| Study | Mouse Model | Treatment Regimen | Tissue | Fold Increase in SMN Protein (vs. Vehicle) |
| Palacino et al., 2015 | Severe SMA (SMNΔ7) | 30 mg/kg, single oral dose | Brain | ~1.5-fold |
| Rietz et al., 2020 | Severe SMA (5058) | 1 mg/kg/day, subcutaneous, for 5 days | Brain | ~4.5-fold |
| Rietz et al., 2020 | Severe SMA (5058) | 1 mg/kg/day, subcutaneous, for 5 days | Spinal Cord | Significant increase (quantification not specified) |
| Rietz et al., 2020 | Severe SMA (5058) | 1 mg/kg/day, subcutaneous, for 5 days | Muscle | Significant increase (quantification not specified) |
Table 1: Effect of this compound on SMN Protein Levels in SMA Mouse Models
| Study | Mouse Model | Treatment Regimen | Median Survival (Days) | Percent Increase in Lifespan |
| Palacino et al., 2015 | Severe SMA (SMNΔ7) | 1 mg/kg/day, subcutaneous | >30 days (vs. ~14 days for vehicle) | >114% |
| Rietz et al., 2020 | Severe SMA (5058) | 0.1 mg/kg, subcutaneous, on PND 2 & 3 | ~15 days (vs. ~10 days for untreated) | ~50% |
| Rietz et al., 2020 | Severe SMA (Li) | 0.1 mg/kg/day, subcutaneous, for 30 days | >60 days (vs. ~13 days for untreated) | >360% |
| Rietz et al., 2020 | Severe SMA (Li) | 1 mg/kg/day, subcutaneous, for 30 days | >100 days (vs. ~13 days for untreated) | >670% |
Table 2: Effect of this compound on Survival in SMA Mouse Models
| Study | Mouse Model | Treatment Regimen | Motor Function Test | Outcome |
| Palacino et al., 2015 | Severe SMA (SMNΔ7) | 1 mg/kg/day, subcutaneous | Righting Reflex | Significant improvement |
| Rietz et al., 2020 | Severe SMA (Li) | 0.1 and 1 mg/kg/day, subcutaneous, for 30 days | Body Weight | Dose-dependent increase in body weight gain |
Table 3: Effect of this compound on Motor Function in SMA Mouse Models
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Animal Models and Drug Administration
-
SMA Mouse Models:
-
SMNΔ7 Mouse Model: This severe SMA model carries two copies of the human SMN2 gene and is null for the mouse Smn gene. These mice have a median survival of approximately 14 days.
-
5058 and Li Severe SMA Mouse Models: These are other transgenic mouse models that exhibit a severe SMA phenotype with a short lifespan.
-
-
Drug Administration:
-
Oral Gavage: this compound was formulated in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally using a gavage needle.
-
Subcutaneous Injection: this compound was dissolved in a suitable vehicle (e.g., DMSO and saline) and injected subcutaneously in the scapular region. Dosing volumes were typically adjusted based on the animal's body weight.
-
Western Blotting for SMN Protein Quantification
-
Tissue Lysis: Brain, spinal cord, and muscle tissues were harvested and snap-frozen in liquid nitrogen. Tissues were then homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel and then transferred to a nitrocellulose membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with a primary antibody against SMN (e.g., mouse anti-SMN monoclonal antibody). A primary antibody against a loading control protein (e.g., β-actin or GAPDH) was also used.
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software. SMN protein levels were normalized to the corresponding loading control.
Motor Function Assessment
-
Righting Reflex: Pups were placed on their backs and the time taken to right themselves onto all four paws was recorded. This test was typically performed daily.
-
Body Weight Measurement: Body weight of the pups was measured daily using a sensitive scale. Weight gain is a key indicator of overall health and motor function in SMA mouse models.
Logical Relationships in this compound's Therapeutic Action
The therapeutic potential of this compound is based on a clear logical cascade of events, starting from its interaction with the splicing machinery to the ultimate improvement in the disease phenotype.
References
Nvs-SM2: A Potential Small Molecule Therapeutic for Spinal Muscular Atrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1][2][3] The primary cause of SMA is a deficiency in the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][4] A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable protein. Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols, to support further research and development in the field of SMA therapeutics.
Introduction to Spinal Muscular Atrophy and the Role of SMN2
Spinal Muscular Atrophy (SMA) is an autosomal recessive disorder and a leading genetic cause of infant mortality. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein, which is crucial for the function and survival of motor neurons. The SMN1 gene is the primary producer of full-length, functional SMN protein. In most SMA patients, both copies of the SMN1 gene are deleted or mutated.
All individuals with SMA retain at least one copy of the nearly identical SMN2 gene. However, a critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer, leading to the exclusion of this exon in the majority of SMN2 transcripts. This results in the production of a truncated, non-functional, and rapidly degraded SMNΔ7 protein. A small fraction of SMN2 transcripts (around 10-15%) do include exon 7, producing full-length SMN protein. The number of SMN2 gene copies inversely correlates with the severity of the disease, highlighting the potential of SMN2 as a therapeutic target. Therapeutic strategies for SMA are therefore focused on increasing the amount of functional SMN protein produced from the SMN2 gene.
This compound: A Potent SMN2 Splicing Modulator
This compound is a small molecule that has been identified as a potent enhancer of SMN2 splicing. It belongs to a pyridazine class of orally active compounds. Preclinical studies have demonstrated its ability to increase the inclusion of exon 7 in SMN2 mRNA, leading to elevated levels of full-length SMN protein.
Mechanism of Action
This compound's mechanism of action involves the stabilization of the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. The U1 snRNP is a critical component of the spliceosome that recognizes the 5' splice site of introns. By enhancing the association between U1 snRNP and the SMN2 pre-mRNA, this compound promotes the recognition and inclusion of exon 7 during the splicing process. This leads to an increased production of full-length SMN2 mRNA and subsequently, a higher level of functional SMN protein.
References
- 1. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy [mdpi.com]
- 3. Spinal muscular atrophy: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Nvs-SM2: A Splicing Modulator for Spinal Muscular Atrophy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While a nearly identical gene, SMN2, exists, a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable SMN protein. Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The therapeutic strategy for SMA has largely focused on increasing the production of functional SMN protein from the SMN2 gene. This compound emerged from high-throughput screening campaigns aimed at identifying small molecules that can correct the splicing of SMN2 pre-mRNA to include exon 7.[1] This molecule represents a promising therapeutic candidate due to its ability to modulate the splicing machinery and restore SMN protein levels.
Mechanism of Action
This compound's primary mechanism of action is the stabilization of the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[2][3] This stabilization enhances the binding affinity of the U1 snRNP to the 5' splice site of exon 7, promoting its inclusion in the mature mRNA transcript.[2][3] This leads to an increased production of full-length, functional SMN protein.
Preclinical Efficacy
The efficacy of this compound has been evaluated in various preclinical models of SMA, demonstrating significant improvements in key disease phenotypes.
In Vitro Activity
This compound is a potent modulator of SMN2 splicing, with a reported EC50 of 2 nM for increasing SMN protein levels in cellular assays. In a luciferase reporter assay, this compound induced a dose-dependent increase in SMN-luciferase expression by up to 1500%.
In Vivo Efficacy in SMA Mouse Models
Studies in severe SMA mouse models, such as the SMNΔ7 and the "Taiwanese" or "Li" models, have shown that this compound treatment leads to a dose-dependent extension of survival and improvement in body weight.
Table 1: In Vivo Efficacy of this compound in Severe SMA Mouse Models
| Mouse Model | Dose (mg/kg) | Administration Route | Dosing Regimen | Median Survival (days) | Reference |
| SMNΔ7 | 3 | Oral | Daily | Not explicitly stated, but rescued ~60% of mice at PND 30 | |
| 5058 (Li) | 0.1 | Subcutaneous | Daily (PND 2-4) | 18.5 | |
| 5058 (Li) | 0.5 | Subcutaneous | Daily (PND 2-4) | 26 | |
| 5058 (Li) | 1 | Subcutaneous | Daily (PND 2-4) | 30 | |
| 5058 (Li) | 1 | Oral | Daily (PND 2-4) | 29 |
This compound administration also resulted in a significant increase in SMN protein levels in various tissues, including the brain, spinal cord, and muscle of SMA mice. A 1.5-fold increase in SMN protein levels was observed in the brain of C/+ mice after a single 30 mg/kg oral dose of this compound.
Table 2: SMN Protein Upregulation by this compound in SMA Mouse Models
| Mouse Model | Dose (mg/kg) | Administration Route | Tissue | SMN Protein Increase | Reference |
| C/+ | 30 | Oral | Brain | 1.5-fold | |
| 5058 (Li) | 1 | Subcutaneous | Brain | ~4.5-fold | |
| 5058 (Li) | 1 | Subcutaneous | Spinal Cord | Significant increase | |
| 5058 (Li) | 1 | Subcutaneous | Muscle | Significant increase |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound is orally bioavailable and brain-penetrant. In mice, after a 3 mg/kg oral dose, the maximum plasma concentration (Tmax) was reached at 3 hours.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Administration Route | Tmax (hours) | Key Finding | Reference |
| Mouse | 3 | Oral | 3 | Readily available in the brain | |
| Rat | Not Specified | Oral | Not Specified | Readily available in the brain |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound.
SMN2 Splicing Reporter Assay
This assay is used for high-throughput screening and initial characterization of compounds that modulate SMN2 splicing.
-
Cell Line: A stable cell line expressing an SMN2 minigene reporter construct is used. This construct typically contains exons 6 through 8 of the SMN2 gene fused to a reporter gene like luciferase.
-
Assay Plate Preparation: Cells are seeded in 1536-well plates at a density of approximately 2000 cells per well and incubated for 10-12 hours.
-
Compound Treatment: Test compounds are added to the wells at various concentrations. A known splicing modulator, such as sodium butyrate, can be used as a positive control.
-
Incubation: Plates are incubated for 30-36 hours to allow for changes in reporter gene expression.
-
Luciferase Assay: A luciferase assay reagent (e.g., One-Glo) is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase for dual-luciferase assays) to account for cytotoxicity. The percentage increase in luciferase activity compared to vehicle-treated cells is calculated.
Quantitative Real-Time PCR (qRT-PCR) for SMN2 Exon 7 Inclusion
This method quantifies the ratio of full-length SMN2 mRNA (containing exon 7) to the truncated form (lacking exon 7).
-
RNA Extraction: Total RNA is isolated from cells or tissues using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Primer and Probe Design: Primers and probes are designed to specifically amplify and detect the full-length and Δ7 SMN2 transcripts.
-
Full-length SMN2 Forward Primer: 5'-ATACTGGCTATTATATGGGTTTT-3'
-
Full-length SMN2 Reverse Primer: 5'-TCCAGATCTGTCTGATCGTTTC-3'
-
Δ7 SMN2 Forward Primer: 5'-TGGACCACCAATAATTCCCC-3'
-
Δ7 SMN2 Reverse Primer: 5'-ATGCCAGCATTTCCATATAATAGCC-3'
-
-
Real-Time PCR: The PCR reaction is performed using a real-time PCR system with the following typical cycling conditions: an initial denaturation at 94°C for 10 minutes, followed by 32-40 cycles of denaturation at 94°C for 1 minute, annealing at 57-60°C for 1 minute, and extension at 72°C for 1 minute.
-
Data Analysis: The percentage of exon 7 inclusion is calculated as: (Amount of Full-Length SMN2) / (Amount of Full-Length SMN2 + Amount of Δ7 SMN2) * 100.
Western Blotting for SMN Protein Quantification
This technique is used to measure the levels of SMN protein in cells and tissues.
-
Tissue Homogenization: Tissues (e.g., spinal cord, brain) are homogenized in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for SMN protein (e.g., mouse anti-SMN, 1:5000 dilution).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the SMN protein band is quantified and normalized to a loading control protein (e.g., β-actin or β-tubulin) to ensure equal loading.
In Vivo Studies in SMA Mouse Models
-
Animal Models: The SMNΔ7 mouse model is a commonly used severe model of SMA.
-
Dosing: this compound is administered to neonatal pups, typically starting at postnatal day (PND) 2 or 3, via oral gavage or subcutaneous injection.
-
Monitoring: Mice are monitored daily for body weight and survival.
-
Motor Function Assessment (Righting Reflex Test):
-
Pups are placed on their backs on a flat surface.
-
The time it takes for the pup to right itself onto all four paws is recorded.
-
A maximum time (e.g., 30 or 60 seconds) is typically allowed.
-
-
Tissue Collection: At the end of the study, tissues such as the brain, spinal cord, and muscle are collected for SMN protein and RNA analysis.
U1-pre-mRNA Association Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay directly assesses the ability of this compound to stabilize the interaction between U1 snRNP and the SMN2 pre-mRNA 5' splice site.
-
Probe Preparation: A radiolabeled RNA probe corresponding to the 5' splice site of SMN2 exon 7 is synthesized.
-
Binding Reaction: The labeled RNA probe is incubated with purified U1 snRNP in the presence or absence of this compound.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA.
-
Data Analysis: An upward "shift" in the mobility of the RNA probe indicates the formation of a stable RNA-protein complex. The intensity of the shifted band is quantified to determine the extent of complex formation, which is expected to be enhanced in the presence of this compound.
Conclusion
This compound is a promising small molecule therapeutic candidate for Spinal Muscular Atrophy that functions by modulating the splicing of SMN2 pre-mRNA to increase the production of full-length SMN protein. Its oral bioavailability and ability to penetrate the central nervous system make it an attractive candidate for further development. The preclinical data demonstrate its potential to ameliorate the SMA phenotype by addressing the underlying molecular defect of the disease. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in the field of SMA therapeutics.
References
Unraveling the Molecular Target of Nvs-SM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nvs-SM2 is a potent, orally bioavailable small molecule that has demonstrated significant therapeutic potential for Spinal Muscular Atrophy (SMA). This debilitating neuromuscular disease is characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the deletion or mutation of the SMN1 gene. A nearly identical gene, SMN2, is present in all patients; however, due to a single nucleotide difference, the majority of the protein produced from SMN2 is a truncated, non-functional version. This compound acts as a splicing modulator, correcting the splicing defect of SMN2 pre-messenger RNA (pre-mRNA) to increase the production of full-length, functional SMN protein. This guide provides an in-depth technical overview of the molecular target of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.
The Molecular Target: The SMN2 Pre-mRNA and U1 snRNP Complex
The direct molecular target of this compound is the intricate and transient ribonucleoprotein (RNP) complex formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP)[1]. The critical interaction occurs at the 5' splice site of exon 7 on the SMN2 pre-mRNA.
A single, translationally silent C-to-T nucleotide transition at position +6 of SMN2 exon 7 disrupts a critical splicing enhancer element. This change weakens the binding of the U1 snRNP to the 5' splice site, leading to the exclusion of exon 7 from the mature mRNA in approximately 90% of transcripts. The resulting protein, SMNΔ7, is unstable and rapidly degraded.
This compound's mechanism of action involves the stabilization of the U1 snRNP at this weak 5' splice site of the SMN2 pre-mRNA[1]. By binding to a pocket at the interface of the SMN2 pre-mRNA and U1 snRNA, this compound enhances the binding affinity of the U1 snRNP, effectively promoting the inclusion of exon 7 during the splicing process. This leads to an increased production of full-length SMN protein.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points.
| Parameter | Value | Assay | Reference |
| EC50 for SMN Protein Increase | 2 nM | SMN ELISA | [2][3] |
| In Vivo SMN Protein Increase (Mouse Brain) | 1.5-fold | Immunoblotting | [2] |
| Oral Bioavailability | Yes | Pharmacokinetic studies | |
| Brain Penetrant | Yes | Pharmacokinetic studies |
| In Vivo Efficacy in a Severe SMA Mouse Model | ||
| Dosage (subcutaneous) | 0.1 - 1 mg/kg | Survival Study |
| Effect | Extended survival | Survival Study |
Key Experimental Protocols
SMN Protein Quantification by ELISA
This protocol is adapted from commercially available kits and protocols used in foundational this compound research.
Materials:
-
SMN ELISA Kit (e.g., Enzo Life Sciences, ADI-900-209; Abcam, ab136947)
-
Cell or tissue lysates
-
Protease inhibitor cocktail
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For cultured cells, lyse cells in the provided extraction buffer supplemented with a protease inhibitor cocktail at a density of 1 x 107 cells/mL.
-
For tissues, homogenize in RIPA buffer with protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Determine total protein concentration using a BCA assay.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific kit. A general protocol is as follows:
-
Add standards and diluted samples to the pre-coated 96-well plate. Incubate at room temperature.
-
Wash wells and add the detection antibody. Incubate at room temperature.
-
Wash wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash wells and add TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant SMN standards.
-
Calculate the concentration of SMN protein in the samples based on the standard curve.
-
Analysis of SMN2 Exon 7 Splicing by RT-PCR
Materials:
-
RNA extraction kit (e.g., Trizol)
-
Reverse transcriptase kit (e.g., Superscript III)
-
Taq DNA polymerase
-
PCR primers for SMN2
-
Agarose gel electrophoresis equipment
-
For quantitative analysis: Real-time PCR instrument and SYBR Green or TaqMan probes.
Primer Design (Example):
-
Forward Primer (in exon 6): 5'-CTCCCAATATGTCCAGATTCTCTTG-3'
-
Reverse Primer (in exon 8): 5'-CTACAACACCCTTCTCACAG-3'
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues according to the kit manufacturer's protocol.
-
Synthesize cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
PCR Amplification:
-
Set up PCR reactions with the following components: cDNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.
-
Thermocycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
30-40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Analysis:
-
Qualitative: Separate PCR products on a 2% agarose gel. The full-length transcript (including exon 7) will be a larger band than the transcript lacking exon 7 (Δ7).
-
Quantitative (qRT-PCR): Use a real-time PCR system with SYBR Green or TaqMan probes specific for the full-length and Δ7 transcripts. Calculate the ratio of full-length to Δ7 transcripts.
-
Immunoblotting for SMN Protein
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-SMN monoclonal antibody (e.g., BD Biosciences, clone 8) at a 1:5000 dilution.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 30 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Normalize SMN protein levels to a loading control such as β-actin.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound stabilizes the U1 snRNP at the SMN2 pre-mRNA 5' splice site, promoting exon 7 inclusion.
Experimental Workflow: Characterization of this compound
Caption: Workflow for the in vitro and in vivo characterization of this compound's effect on SMN splicing and protein levels.
References
NVS-SM2: A Potent Small Molecule Corrector of SMN2 Pre-mRNA Splicing Defects for Spinal Muscular Atrophy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, is present but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Small molecule splicing modifiers that correct this defect in SMN2 represent a promising therapeutic strategy. This technical guide provides an in-depth overview of NVS-SM2, a potent, orally active, and brain-penetrant SMN2 splicing enhancer. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.
Introduction to SMN2 Splicing and Spinal Muscular Atrophy
Spinal Muscular Atrophy (SMA) is a leading genetic cause of infant mortality, resulting from the loss of the SMN1 gene.[1] The presence of the SMN2 gene, a paralog, offers a therapeutic window. A single, critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer, leading to the exclusion of this exon in the majority of SMN2 transcripts.[2][3] This results in the production of a truncated and unstable SMNΔ7 protein that is rapidly degraded.[4][5] Therapeutic strategies for SMA aim to increase the production of full-length, functional SMN protein from the SMN2 gene. Small molecule splicing modifiers, such as this compound, have emerged as a promising class of therapeutics that can correct the aberrant splicing of SMN2 pre-mRNA.
This compound: Mechanism of Action
This compound is a small molecule that enhances the inclusion of exon 7 in SMN2 pre-mRNA, thereby restoring the production of full-length SMN protein. Its mechanism of action involves the stabilization of a transient RNA duplex formed between the 5' splice site of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. By enhancing the binding affinity of U1 snRNP to this splice site in a sequence-selective manner, this compound promotes the recognition and inclusion of exon 7 by the spliceosome. This targeted approach distinguishes it from constitutive splicing and highlights the potential for developing sequence-selective splicing modulators for other genetic diseases.
Quantitative Data on this compound Efficacy
Preclinical studies have demonstrated the potent and specific activity of this compound in correcting SMN2 splicing and increasing SMN protein levels. The following tables summarize key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for SMN protein production | 2 nM | Not specified | |
| SMN Protein Increase | >2-fold | SMA patient fibroblasts | |
| Exon 7 Inclusion | Significant increase | SMA patient fibroblasts |
Table 2: In Vivo Efficacy of this compound in a Severe SMA Mouse Model
| Parameter | Treatment Dose & Duration | Result | Reference |
| Survival | 0.1-1 mg/kg; s.c.; for 30 days | Extended survival | |
| SMN Protein Levels (Brain) | 3 mg/kg; p.o. | 1.5-fold increase | |
| SMN Protein Levels (Brain) | 1 mg/kg; s.c.; daily for 5 days | 4.5-fold increase | |
| SMN Protein Levels (Spinal Cord) | 1 mg/kg; s.c.; daily for 5 days | 2.5-fold increase | |
| SMN Protein Levels (Muscle) | 1 mg/kg; s.c.; daily for 5 days | Significant increase (undetectable in vehicle) |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| Brain Penetrant | Mouse, Rat | IV and PO | Readily available in the brain | |
| Tmax (Time to maximum concentration) | Mouse | 3 mg/kg; PO | 3 hours |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell-Based Assays for SMN2 Splicing and SMN Protein Expression
Objective: To quantify the effect of this compound on SMN2 exon 7 inclusion and subsequent SMN protein production in cultured cells.
Materials:
-
SMA patient-derived fibroblasts or other suitable cell lines (e.g., NSC34 motor neuron cell line expressing an SMN2 minigene reporter).
-
This compound compound.
-
Cell culture medium and supplements.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers specific for amplifying full-length and Δ7 SMN2 mRNA.
-
Reagents for quantitative PCR (qPCR) or semi-quantitative RT-PCR.
-
Antibodies for SMN protein and a loading control (e.g., actin or tubulin).
-
Reagents for protein extraction and Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
RNA Extraction and RT-qPCR:
-
Harvest cells and extract total RNA using a standard protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR or semi-quantitative RT-PCR using primers that flank exon 7 to amplify both the full-length and Δ7 isoforms of SMN2 mRNA.
-
Analyze the ratio of full-length to Δ7 mRNA to determine the extent of splicing correction.
-
-
Protein Extraction and Western Blotting:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against SMN protein, followed by a secondary antibody.
-
Detect the signal and quantify the levels of SMN protein, normalizing to a loading control.
-
In Vivo Studies in SMA Mouse Models
Objective: To assess the in vivo efficacy of this compound in a severe SMA mouse model, evaluating its impact on survival, motor function, and SMN protein levels in relevant tissues.
Materials:
-
A severe SMA mouse model (e.g., SMNΔ7 mice).
-
This compound compound formulated for in vivo administration (e.g., subcutaneous injection or oral gavage).
-
Vehicle control.
-
Equipment for animal dosing, monitoring (body weight, motor function tests), and tissue collection.
-
Reagents and equipment for RNA and protein analysis as described in the cell-based assay protocol.
Protocol:
-
Animal Dosing and Monitoring:
-
Administer this compound or vehicle to SMA mice starting at a specified postnatal day (e.g., PND 2).
-
Monitor animal survival and record body weight daily.
-
Perform motor function tests at regular intervals (e.g., righting reflex, grip strength).
-
-
Tissue Collection and Analysis:
-
At the end of the study or at specified time points, euthanize the mice and collect relevant tissues (e.g., brain, spinal cord, muscle).
-
Process the tissues for RNA and protein extraction.
-
Analyze SMN2 splicing and SMN protein levels using RT-qPCR and Western blotting as described previously.
-
References
- 1. SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Splicing therapeutics in SMN2 and APOB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SMN2 modulators and how do they work? [synapse.patsnap.com]
- 5. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nvs-SM2: A Potent SMN2 Splicing Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that enhances the splicing of the Survival Motor Neuron 2 (SMN2) gene. By stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of SMN2 pre-mRNA, this compound promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein. This mechanism of action holds significant therapeutic promise for the treatment of Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease caused by insufficient levels of the SMN protein. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the IUPAC name 2-(6-(Methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)-5-(1H-pyrazol-4-yl)phenol.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H30N6O | [1] |
| Molecular Weight | 406.53 g/mol | [1] |
| IUPAC Name | 2-(6-(Methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)-5-(1H-pyrazol-4-yl)phenol | [1] |
| SMILES | OC1=CC(C2=CNN=C2)=CC=C1C3=NN=C(N(C)C4CC(C)(C)NC(C)(C)C4)C=C3 | [1] |
| CAS Number | 1562333-92-9 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Biological Properties and Mechanism of Action
This compound is a highly potent and selective modulator of SMN2 splicing. Its primary biological function is to increase the production of functional SMN protein by promoting the inclusion of exon 7 in the final mRNA transcript.
Mechanism of Action
The canonical cause of SMA is a deficiency of the SMN protein. While the SMN1 gene is typically inactivated in SMA patients, the nearly identical SMN2 gene is still present. However, a single nucleotide difference in SMN2 leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, non-functional SMN protein.
This compound directly addresses this splicing defect. It acts by stabilizing the transient double-stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 snRNP, a key component of the spliceosome. This stabilization enhances the binding affinity of the U1 snRNP to the weak 5'ss of exon 7, thereby promoting its inclusion in the mature mRNA. The increased levels of full-length SMN mRNA are then translated into functional SMN protein.
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
In Vitro and In Vivo Efficacy
Studies have demonstrated the potent activity of this compound in both cellular and animal models of SMA.
| Parameter | Value | Model System | Reference |
| EC50 for SMN protein increase | 2 nM | Cellular assays | |
| SMN Protein Increase (Brain) | 1.5-fold | Mouse model (oral administration) | |
| Survival Extension | Significantly extended | Severe SMA mouse model |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound.
In Vitro SMN2 Splicing Assay
This assay is used to determine the ability of this compound to modulate SMN2 splicing in a cell-free system or in cultured cells.
Objective: To quantify the ratio of SMN2 transcripts including exon 7 versus those excluding it.
Methodology:
-
Cell Culture and Treatment: Culture SMA patient-derived fibroblasts or other suitable cell lines. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard method such as TRIzol reagent or a commercial kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank exon 7 of the SMN2 transcript. This will amplify both the full-length (exon 7 included) and the shorter (exon 7 excluded) transcripts.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The two isoforms will appear as distinct bands of different sizes.
-
Quantification: Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The percentage of exon 7 inclusion can be calculated as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of shorter band) * 100.
Caption: Workflow for in vitro SMN2 splicing assay.
Western Blot Analysis of SMN Protein
This protocol is used to quantify the levels of SMN protein in cells or tissues following treatment with this compound.
Objective: To determine the change in SMN protein expression.
Methodology:
-
Sample Preparation:
-
Cells: Lyse cells treated with this compound or vehicle in RIPA buffer supplemented with protease inhibitors.
-
Tissues: Homogenize tissues from this compound-treated or control animals in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the SMN protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for SMN and a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
In Vivo Administration in SMA Mouse Models
This protocol outlines the general procedure for evaluating the efficacy of this compound in a preclinical SMA mouse model.
Objective: To assess the therapeutic potential of this compound in a living organism.
Methodology:
-
Animal Model: Utilize a well-characterized SMA mouse model (e.g., SMNΔ7 mice).
-
Compound Formulation: Prepare this compound for administration. For oral gavage, it can be formulated in a suitable vehicle. For subcutaneous injection, it can be dissolved in a vehicle like a mix of PEG400 and PBS.
-
Dosing and Administration:
-
Administer this compound to the mice at various doses (e.g., 0.1-1 mg/kg) and via different routes (e.g., oral gavage, subcutaneous injection).
-
A control group should receive the vehicle alone.
-
The treatment duration can vary depending on the study's objectives (e.g., daily for 30 days).
-
-
Monitoring and Endpoints:
-
Survival: Monitor the lifespan of the treated and control animals.
-
Phenotypic Assessment: Regularly assess motor function using tests such as the righting reflex, grip strength, and open field activity.
-
Weight Measurement: Record the body weight of the animals throughout the study.
-
-
Tissue Collection and Analysis: At the end of the study, collect tissues of interest (e.g., brain, spinal cord, muscle) for downstream analysis, such as Western blotting for SMN protein levels or RT-PCR for SMN2 splicing.
Conclusion
This compound represents a promising small molecule therapeutic candidate for Spinal Muscular Atrophy. Its well-defined mechanism of action, involving the stabilization of the U1 snRNP:5'ss RNA complex to promote SMN2 exon 7 inclusion, has been demonstrated to effectively increase functional SMN protein levels in preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and therapeutic potential of this compound and similar splicing modulators. Further research and clinical development will be crucial in translating the promise of this compound into a viable therapy for SMA patients.
References
An In-depth Technical Guide on Nvs-SM2's Impact on Exon 7 Inclusion in SMN2 Transcripts
Executive Summary: Spinal Muscular Atrophy (SMA) is a severe neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. While the primary gene, SMN1, is lost in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated protein due to the exclusion (skipping) of exon 7 during pre-mRNA splicing. Small molecule splicing modifiers that correct this defect represent a promising therapeutic strategy. NVS-SM2 is a potent, orally active, and brain-penetrant small molecule that enhances the inclusion of exon 7 in SMN2 transcripts. Its mechanism involves the stabilization of the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA. This guide provides a detailed overview of the mechanism, quantitative efficacy, and key experimental protocols related to the action of this compound, intended for researchers and professionals in drug development.
Introduction: The Challenge of SMN2 Splicing in SMA
Spinal Muscular Atrophy is an autosomal recessive disease caused by the deletion or mutation of the SMN1 gene[1][2]. The severity of the disease is modulated by the copy number of a paralogous gene, SMN2[2][3]. The SMN1 and SMN2 genes differ by a single, translationally silent C-to-T transition at the sixth position of exon 7[1]. This single nucleotide change disrupts an exonic splicing enhancer (ESE) recognized by the splicing factor SF2/ASF and weakens the 5' splice site of exon 7.
Consequently, the splicing machinery frequently skips exon 7 in SMN2 transcripts, leading to the production of a truncated, unstable SMNΔ7 protein that is rapidly degraded. Only a small fraction (~10-15%) of SMN2 transcripts include exon 7 to produce the full-length, functional SMN protein. Therapeutic strategies for SMA are largely focused on increasing the amount of functional SMN protein derived from the SMN2 gene. This compound is a small molecule designed to achieve this by directly modulating the splicing process.
This compound: A Potent SMN2 Splicing Modifier
This compound is a highly potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as an SMN2 splicing enhancer. Its development represents a significant advancement in targeting RNA splicing with small molecules to treat genetic diseases.
Mechanism of Action
The primary molecular mechanism of this compound is the stabilization of a crucial RNA-protein interaction required for proper splicing. It enhances the association between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), the spliceosomal component that recognizes the 5' splice site.
Specifically, this compound acts by:
-
Stabilizing the U1 snRNP:pre-mRNA Complex: this compound binds to and stabilizes the transient double-stranded RNA structure formed between the 5' end of the U1 snRNA and the weak 5' splice site of SMN2 exon 7.
-
Increasing U1 Binding Affinity: This stabilization effectively increases the binding affinity of the U1 snRNP for the splice site, ensuring its recognition by the splicing machinery.
-
Promoting Exon 7 Inclusion: By strengthening this interaction, this compound shifts the splicing outcome from exclusion to inclusion, leading to a significant increase in the production of full-length SMN mRNA and, subsequently, functional SMN protein.
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in both in vitro and in vivo models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Source |
| EC₅₀ | 2 nM | The half-maximal effective concentration for increasing SMN protein levels. |
Table 2: In Vivo Efficacy of this compound in a Severe SMA Mouse Model (SMN Protein Levels)
Data from severe SMA (5058) mice treated with 1 mg/kg this compound daily from postnatal day (PND) 2 to 6, with tissues harvested on PND 7.
| Tissue | Fold Increase in SMN Protein | P-value | Source |
|---|---|---|---|
| Brain | 4.5-fold | P = 0.0005 | |
| Spinal Cord | 2.5-fold | P = 0.0355 |
| Muscle | 2.5-fold | - | |
Table 3: In Vivo Efficacy of this compound in a Severe SMA Mouse Model (Survival)
Data from severe SMA (5058) mice treated for 3 consecutive days (PND 2-4).
| Treatment Group (s.c.) | Median Survival (days) | P-value (vs. Untreated) | Source |
|---|---|---|---|
| Untreated | ~14 | - | |
| 0.1 mg/kg this compound | 18.5 | P = 0.0004 | |
| 0.5 mg/kg this compound | 26 | P = 0.0004 | |
| 1.0 mg/kg this compound | 30 | P = 0.0004 |
| 1.0 mg/kg this compound (Oral) | 29 | P = 0.0024 | |
Detailed Experimental Protocols
The evaluation of this compound and similar splicing modifiers relies on a set of core molecular biology techniques.
Analysis of SMN2 Splicing via Reverse Transcription-Quantitative PCR (RT-qPCR)
This method quantifies the relative abundance of SMN2 mRNA transcripts that either include (full-length, FL-SMN) or exclude (delta-7, Δ7-SMN) exon 7.
Protocol Overview:
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method, such as a Trizol-based or column-based kit (e.g., Qiazol). RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: One microgram of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The cDNA serves as a template for a real-time PCR reaction. Specific primers and fluorescently labeled probes are used to amplify and detect FL-SMN and Δ7-SMN transcripts separately. A housekeeping gene (e.g., GAPDH, PGK1) is also quantified for normalization.
-
Data Analysis: The relative expression of each transcript is calculated using the comparative Ct (ΔΔCt) method. The ratio of FL-SMN to Δ7-SMN mRNA is then determined to assess the splicing-modifying effect of the compound.
References
Preliminary In Vitro Efficacy of Nvs-SM2: A Small Molecule Modulator of SMN2 Splicing
Version: 1.0
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3] While the SMN1 gene is typically lost or mutated in SMA patients, a nearly identical gene, SMN2, is retained.[4][5] However, due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes alternative splicing that predominantly excludes exon 7, leading to a truncated and unstable SMNΔ7 protein. Nvs-SM2 is a novel, brain-penetrant small molecule designed to modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7. This document outlines the preliminary in vitro studies conducted to characterize the efficacy and mechanism of action of this compound in cellular models of SMA. The presented data demonstrates that this compound effectively increases full-length SMN protein levels through stabilization of the U1 snRNP complex with the SMN2 pre-mRNA.
Introduction
Spinal Muscular Atrophy (SMA) is an autosomal recessive disorder and a leading genetic cause of infant mortality, characterized by the loss of motor neurons in the spinal cord. The disease severity is inversely correlated with the copy number of the SMN2 gene, as it is the sole source of functional SMN protein in patients lacking SMN1. Therapeutic strategies have therefore focused on increasing the amount of full-length SMN protein produced from the SMN2 gene.
This compound is a potent, orally active small molecule that acts as an SMN2 splicing enhancer. Early research has identified its mechanism of action as the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization increases the binding affinity of U1 snRNP to the 5' splice site, promoting the inclusion of exon 7 during the splicing process. This guide details the in vitro experiments validating the efficacy of this compound in patient-derived fibroblasts and its downstream effects on SMN protein expression.
Mechanism of Action: SMN2 Splicing Modulation
The primary mechanism of this compound is the correction of the aberrant splicing of SMN2 pre-mRNA. By enhancing the association of the U1 snRNP with the 5' splice site of exon 7, this compound effectively shifts the splicing outcome to favor the production of full-length (FL) mRNA, which is then translated into functional SMN protein.
References
- 1. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
Methodological & Application
Application Notes and Protocols for Nvs-SM2 in Vivo Administration in Mouse Models of Spinal Muscular Atrophy (SMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease arises from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, can produce a small amount of functional SMN protein. However, due to an alternative splicing event that excludes exon 7, the majority of the protein produced from SMN2 is truncated and non-functional.
NVS-SM2 is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer. Its mechanism of action involves stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[1] Preclinical studies in mouse models of SMA have demonstrated that administration of this compound can extend survival, improve motor function, and increase SMN protein levels in key tissues.[1][2]
These application notes provide a detailed protocol for the in vivo administration of this compound to mouse models of SMA, along with a summary of key quantitative data from preclinical studies to guide experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on survival, body weight, and SMN protein levels in severe SMA mouse models.
Table 1: Effect of this compound on Survival in Severe 5058 SMA Mice
| Dosage (mg/kg) | Administration Route | Treatment Duration | Median Survival (days) | Reference |
| 0.1 | Subcutaneous | PND 2-4 (daily) | 18.5 | [2] |
| 0.5 | Subcutaneous | PND 2-4 (daily) | 26 | |
| 1 | Subcutaneous | PND 2-4 (daily) | 30 | |
| 1 | Oral | PND 2-4 (daily) | 29 | |
| Vehicle Control | Subcutaneous | PND 2-4 (daily) | ~11 |
Table 2: Effect of this compound on Body Weight in Severe 5058 SMA Mice
| Dosage (mg/kg) | Administration Route | Treatment Duration | Maximum Average Weight (g) | Age at Maximum Weight (PND) | Reference |
| 0.1 | Subcutaneous | PND 2-4 (daily) | 6.7 ± 0.4 | 14 | |
| 0.5 | Subcutaneous | PND 2-4 (daily) | 8.9 ± 0.3 | 22 | |
| 1 | Oral | PND 2-4 (daily) | 7.5 ± 1.2 | 18 | |
| Het Control | - | - | 9.9 ± 0.3 | 14 |
Table 3: Effect of this compound on Human SMN Protein Levels in Severe 5058 SMA Mice
| Dosage (mg/kg) | Administration Route | Treatment Duration | Tissue | Fold Increase vs. Vehicle | Reference |
| 1 | Subcutaneous | PND 2-6 (daily) | Brain | 4.5 | |
| 1 | Subcutaneous | PND 2-6 (daily) | Spinal Cord | 2.5 | |
| 1 | Subcutaneous | PND 2-6 (daily) | Muscle | 2.5 | |
| 30 | Oral | Single Dose | Brain | 1.5 |
Experimental Protocols
Materials
-
This compound compound
-
Polyethylene glycol 400 (PEG400) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS) (Gibco)
-
Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (appropriate for neonatal mouse injections)
-
Plastic feeding tubes for oral administration in neonates (e.g., FTP-20-30-50; Instech Laboratories)
-
Vortex mixer
-
Analytical balance
Preparation of this compound Dosing Solution
This protocol is for the preparation of a 1 mg/ml stock solution of this compound, which can be serially diluted to achieve the desired final concentrations.
-
Vehicle Preparation: Prepare a 50:50 (vol/vol) solution of PEG400 and PBS. For example, mix 5 ml of PEG400 with 5 ml of sterile PBS. This will be the vehicle for solubilizing this compound.
-
Initial Solubilization: this compound can be initially dissolved in 100% DMSO.
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
To prepare a 1 mg/ml stock solution, dissolve the weighed this compound in the 50:50 PEG400:PBS vehicle. It is recommended to first prepare a more concentrated stock in DMSO and then dilute it into the final vehicle to ensure complete dissolution. For example, a small volume of a concentrated DMSO stock can be diluted into the PEG400:PBS vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Serial Dilutions: Perform serial dilutions of the 1 mg/ml stock solution using the 50:50 PEG400:PBS vehicle to prepare lower concentration working solutions (e.g., 0.1 mg/ml, 0.05 mg/ml, and 0.01 mg/ml) as required for the different dosage groups.
-
Storage: Store the prepared dosing solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
In Vivo Administration Protocol
The following protocol details the administration of this compound to neonatal SMA mouse models, such as the severe 5058 SMA or SMNΔ7 mice.
Animal Models:
-
Severe 5058 SMA mice (Tg(SMN2)2Hungtg/0; Smn1tm1Hung/tm1Hung)
-
SMNΔ7 mice
-
Heterozygous (Het) littermates (Tg(SMN2)2Hungtg/0; Smn1tm1Hung/wt) can be used as controls.
Administration Routes:
-
Subcutaneous (s.c.) Injection:
-
On Postnatal Day (PND) 2, begin daily subcutaneous injections.
-
The injection volume should be 10 µl/g of body weight.
-
Administer the injection in the scruff of the neck using an appropriate gauge needle for neonatal mice.
-
Continue daily injections for the duration of the study (e.g., 3, 5, or 30 days).
-
-
Oral (p.o.) Administration:
-
On PND 2, begin daily oral administration.
-
The administration volume should be 2 µl/g of body weight.
-
Use a plastic feeding tube to deliver the solution directly into the stomach to ensure accurate dosing in neonates.
-
Continue daily administration for the specified treatment period.
-
Monitoring:
-
Monitor the body weight of the mice daily.
-
Observe the mice for any signs of distress or adverse reactions.
-
For survival studies, record the date of death for each animal.
-
At the end of the study, mice can be euthanized, and tissues (e.g., brain, spinal cord, muscle) can be harvested for downstream analysis, such as Western blotting for SMN protein levels.
Visualizations
Mechanism of Action of this compound
Caption: this compound enhances SMN2 exon 7 inclusion by stabilizing the U1 snRNP interaction.
Experimental Workflow for this compound In Vivo Administration
Caption: Workflow for this compound administration and analysis in SMA mouse models.
References
Optimal Dosage of Nvs-SM2 for Treating Severe Spinal Muscular Atrophy (SMA) in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of Nvs-SM2, a potent SMN2 splicing modifier, for the treatment of severe Spinal Muscular Atrophy (SMA) in preclinical mouse models. The provided protocols are based on established research to guide investigators in designing and executing efficacy studies.
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3] The primary cause of SMA is the loss or mutation of the SMN1 gene.[2][3] A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable protein. This compound is a small molecule that acts as an SMN2 splicing enhancer, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein. This document outlines the optimal dosage of this compound required to achieve therapeutic benefit in a severe SMA mouse model.
Mechanism of Action
This compound enhances the inclusion of exon 7 in SMN2 pre-mRNA by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. This stabilization promotes the recognition of exon 7 by the splicing machinery, leading to the production of full-length SMN mRNA and a subsequent increase in functional SMN protein levels.
Caption: Mechanism of this compound action on SMN2 splicing.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on survival, body weight, and SMN protein levels in the severe 5058 SMA mouse model.
Table 1: Survival Outcomes in Severe SMA Mice Treated with this compound
| Treatment Group (s.c.) | Dosage (mg/kg) | Treatment Duration | Median Survival (days) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | PND 2-4 | ~11 | - |
| This compound | 0.1 | PND 2-3 | Not specified, but significant increase | P = 0.0036 |
| This compound | 0.1 | PND 2-4 | 18.5 | P = 0.0004 |
| This compound | 0.5 | PND 2-4 | 26 | P = 0.0004 |
| This compound | 1.0 | PND 2-4 | 30 | P = 0.0004 |
| This compound (p.o.) | 1.0 | PND 2-4 | 29 | P = 0.0024 |
Table 2: Body Weight Changes in Severe SMA Mice Treated with this compound
| Treatment Group (s.c.) | Dosage (mg/kg) | Treatment Duration | Maximum Average Weight (g) | Age at Maximum Weight (PND) |
| Vehicle | - | PND 2-4 | ~4 | ~10 |
| This compound | 0.1 | PND 2-4 | 6.7 ± 0.4 | 14 |
| This compound | 0.5 | PND 2-4 | 8.9 ± 0.3 | 22 |
| This compound | 1.0 | PND 2-4 | 10.5 ± 0.67 | 25 |
| This compound (p.o.) | 1.0 | PND 2-4 | 7.5 ± 1.2 | 18 |
Table 3: SMN Protein Expression in Severe SMA Mice Following this compound Treatment
| Tissue | This compound Dosage (s.c.) | Treatment Duration | Fold Increase in Human SMN Protein (vs. Vehicle) |
| Brain | 1 mg/kg | PND 2-6 (daily) | 4.5-fold |
| Spinal Cord | 1 mg/kg | PND 2-6 (daily) | 2.5-fold |
| Muscle | 1 mg/kg | PND 2-6 (daily) | 2.5-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Efficacy Study of this compound in a Severe SMA Mouse Model
This protocol outlines the procedure for evaluating the dose-dependent effects of this compound on the survival and motor function of severe SMA mice.
Caption: Workflow for an in vivo efficacy study of this compound.
Materials:
-
Severe SMA mice (e.g., 5058 strain) and heterozygous littermates.
-
This compound compound.
-
Vehicle solution (e.g., 50:50 PEG:PBS).
-
Sterile syringes and needles (for subcutaneous injection).
-
Oral gavage needles (for oral administration).
-
Animal scale.
-
Standard animal housing and care facilities.
Procedure:
-
Animal Model: Utilize a severe SMA mouse model, such as the 5058 strain, which typically has a lifespan of around 11 days.
-
Group Assignment: At postnatal day 2 (PND 2), randomly assign pups to different treatment groups:
-
Vehicle control
-
This compound (0.1 mg/kg)
-
This compound (0.5 mg/kg)
-
This compound (1 mg/kg)
-
-
Drug Preparation: Prepare this compound solutions in the vehicle at the desired concentrations.
-
Administration:
-
Subcutaneous (s.c.) Injection: Administer the assigned treatment or vehicle via subcutaneous injection once daily from PND 2 to PND 4.
-
Oral (p.o.) Administration: For oral dosing studies, administer the compound using an oral gavage needle once daily from PND 2 to PND 4.
-
-
Monitoring:
-
Record survival daily.
-
Measure and record the body weight of each pup daily.
-
-
Motor Function Assessment (Optional):
-
Perform motor function tests, such as the "pen test," at specified time points to assess functional improvement.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and analyze for statistical significance using a log-rank (Mantel-Cox) test.
-
Plot average body weight over time for each group.
-
Protocol 2: Western Blot Analysis of SMN Protein Levels
This protocol describes the quantification of SMN protein levels in various tissues following this compound treatment.
Materials:
-
Tissues (brain, spinal cord, muscle) from treated and control mice.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific for human SMN (e.g., 2F1).
-
Primary antibody for a loading control (e.g., actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Tissue Harvest: At a predetermined endpoint (e.g., PND 7), euthanize the mice and harvest brain, spinal cord, and muscle tissues.
-
Protein Extraction: Homogenize the tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-human SMN antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for SMN and the loading control.
-
Normalize the SMN signal to the loading control signal to determine the relative SMN protein levels.
-
Conclusion
This compound demonstrates a clear dose-dependent therapeutic effect in a severe SMA mouse model. Subcutaneous administration of 1 mg/kg for three consecutive days starting at PND 2 significantly extends survival and improves body weight. Oral administration of 1 mg/kg also shows significant efficacy. Furthermore, this compound effectively increases SMN protein levels in key tissues, including the brain, spinal cord, and muscle. These findings provide a strong basis for the use of this compound in preclinical SMA research and highlight the optimal dosage range for achieving therapeutic benefit. Researchers should carefully consider the specific mouse model, administration route, and desired therapeutic window when designing their studies.
References
- 1. Short-duration splice promoting compound enables a tunable mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in modeling and treating spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Comparative Analysis of Subcutaneous and Oral Nvs-SM2 Administration
Introduction
Nvs-SM2 is a novel small molecule inhibitor targeting the ATP-binding pocket of Kinase-A, a critical component of a signaling pathway implicated in tumor cell proliferation. Dysregulation of the Kinase-A > Protein-B signaling cascade is a known driver in several oncology indications. These notes provide a comparative overview of subcutaneous (SC) and oral (PO) administration of this compound, offering insights into its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The following protocols and data are intended to guide researchers in selecting the optimal administration route for preclinical and clinical development.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and therapeutic window. A comparative PK study in a murine model was conducted to evaluate the bioavailability and exposure of this compound following oral and subcutaneous administration.
Data Summary: Pharmacokinetics of this compound
| Parameter | Subcutaneous (SC) Administration (10 mg/kg) | Oral (PO) Administration (30 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (hr) | 0.5 | 2.0 |
| AUC (0-24h) (ng·hr/mL) | 7800 | 9200 |
| Bioavailability (%) | ~100 (assumed) | 39 |
| t½ (hr) | 6.2 | 6.5 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
t½: Half-life.
In Vivo Efficacy: Tumor Growth Inhibition
The ultimate measure of a drug's potential is its ability to elicit a therapeutic response in a disease model. An in vivo study was conducted using a xenograft mouse model to compare the efficacy of subcutaneously and orally administered this compound in inhibiting tumor growth.
Data Summary: Tumor Growth Inhibition (TGI)
| Administration Route | Dose (mg/kg) | Dosing Frequency | TGI (%) at Day 21 |
| Vehicle Control | - | Daily | 0 |
| Subcutaneous (SC) | 10 | Daily | 75 |
| Oral (PO) | 30 | Daily | 68 |
-
TGI (%): The percentage of tumor growth inhibition compared to the vehicle control group.
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Analysis of this compound in Mice
Objective: To determine and compare the pharmacokinetic profiles of this compound following a single subcutaneous versus oral administration in a murine model.
Materials:
-
This compound (subcutaneous formulation)
-
This compound (oral formulation)
-
8-week-old male C57BL/6 mice
-
Gavage needles (for oral administration)
-
Insulin syringes with 27-gauge needles (for subcutaneous administration)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing:
-
Oral Group: Administer this compound orally via gavage at a dose of 30 mg/kg.
-
Subcutaneous Group: Administer this compound via subcutaneous injection in the dorsal region at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Immediately process blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate and compare the anti-tumor efficacy of subcutaneously and orally administered this compound in a tumor xenograft mouse model.
Materials:
-
Tumor cells (e.g., A549, HCT116)
-
8-week-old immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound (subcutaneous and oral formulations)
-
Vehicle control
-
Calipers
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, oral this compound, subcutaneous this compound).
-
Treatment Administration:
-
Administer the respective formulations (vehicle, oral this compound, or subcutaneous this compound) daily for a period of 21 days.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for final volume and weight measurements.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for PK/PD studies.
Preparing Nvs-SM2 solutions for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of Nvs-SM2, a potent, orally active, and brain-penetrant SMN2 splicing enhancer. This compound promotes the inclusion of exon 7 in SMN2 pre-mRNA, leading to increased full-length Survival Motor Neuron (SMN) protein expression, offering a promising therapeutic strategy for Spinal Muscular Atrophy (SMA) research.[1][2]
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes | Source |
| Molecular Weight | 406.52 g/mol | [3] | |
| Formula | C23H30N6O | [3] | |
| CAS Number | 1562333-92-9 | [3] | |
| EC50 for SMN protein | 2 nM | ||
| Solubility in DMSO | 75 mg/mL (184.49 mM) | Requires sonication for complete dissolution. Use freshly opened DMSO as it is hygroscopic. | |
| In Vivo Efficacy | 0.1-1 mg/kg (s.c. for 30 days) | Extended survival in a severe SMA mouse model. | |
| SMN Protein Increase (Mouse Brain) | 1.5-fold increase | After oral administration of 3 mg/kg. | |
| Powder Storage | -20°C for 3 years | ||
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to working concentrations for various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculate Required Volume: Determine the desired stock concentration (e.g., 10 mM). Use the following formula to calculate the required volume of DMSO: Volume (mL) = (Mass of this compound (mg) / 406.52 ( g/mol )) / (Desired Concentration (mol/L)) * 1000 For a 1 mg vial to make a 10 mM stock: (0.001 g / 406.52 g/mol ) / 0.010 mol/L = 0.000246 L = 0.2460 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquotting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Treatment of Cultured Cells with this compound
This protocol outlines the procedure for treating cultured cells (e.g., SMA patient-derived fibroblasts) with this compound to assess its effect on SMN2 splicing and SMN protein expression.
Materials:
-
Cultured cells (e.g., GM03813 SMA patient fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Reagents for downstream analysis (e.g., TRIzol for RNA extraction, lysis buffer for protein extraction)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in a suitable culture vessel and allow them to adhere and grow for 16-24 hours. For example, seed 1.1 x 10^6 cells per 100 mm dish or 4 x 10^5 cells per 60 mm dish.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 24 nM from a 10 mM stock, perform a serial dilution.
-
Cell Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Return the cells to the incubator and culture for the desired treatment duration (e.g., 24 hours).
-
Harvesting: After the incubation period, wash the cells with PBS. The cells are now ready for downstream analysis.
-
For RNA analysis (RT-PCR/qPCR): Lyse the cells directly in the culture dish using TRIzol reagent or a similar RNA lysis buffer.
-
For protein analysis (Western Blot/HTRF): Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the molecular mechanism by which this compound enhances the production of functional SMN protein. This compound stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7 during the splicing process, leading to the translation of full-length, stable SMN protein.
References
Application Notes and Protocols for Long-Term Nvs-SM2 Treatment in Spinal Muscular Atrophy (SMA) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][2] A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable protein.[1][2] The number of SMN2 gene copies inversely correlates with disease severity.[1]
Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer. Its mechanism of action involves stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein. Preclinical studies have demonstrated that this compound can extend survival and improve motor function in mouse models of severe SMA. These application notes provide a framework for designing and conducting long-term studies to evaluate the sustained efficacy and underlying molecular effects of this compound in preclinical SMA models.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical long-term studies of this compound and similar SMN2 splicing modifiers in SMA mouse models.
| Parameter | Study Details | Results | Reference |
| Survival | Model: Severe SMA (5058) miceTreatment: 1 mg/kg this compound, subcutaneous (s.c.), once daily from postnatal day (PND) 2-4 | Median survival significantly extended compared to untreated controls. | |
| Model: Severe SMA (5058) miceTreatment: Continuous s.c. treatment starting at PND 8 | A group of treated mice survived until the end of the experiment at PND 110. | ||
| SMN Protein Levels | Model: Severe SMA (5058) miceTreatment: 1 mg/kg this compound, s.c., daily from PND 2-6 | 4.5-fold increase in human SMN protein in the brain, 2.5-fold in spinal cord and muscle at PND 7. | |
| Model: Severe SMA (5058) miceTreatment: Continuous s.c. treatment starting at PND 8 | SMN protein levels in the brain and spinal cord were comparable to heterozygous control mice at PND 110. | ||
| Motor Function | Model: Δ7 SMA miceTreatment: SMN-C3 (similar SMN2 splicing modifier), intraperitoneal (i.p.) at 0.3 or 3 mg/kg from PND 3-14 | Dose-dependent improvement in motor function. | |
| Body Weight | Model: Severe SMA (5058) miceTreatment: 0.1 mg/kg this compound, s.c., on PND 2 and 3 | Monitored body weights showed a positive trend in treated mice. |
Experimental Protocols
Long-Term this compound Efficacy Study in a Severe SMA Mouse Model
Objective: To evaluate the long-term efficacy of this compound in improving survival, motor function, and SMN protein levels in a severe SMA mouse model (e.g., 5058 or Δ7).
Materials:
-
Severe SMA mouse model (e.g., 5058) and heterozygous littermate controls.
-
This compound compound.
-
Vehicle control (e.g., appropriate buffer).
-
Standard animal housing and care facilities.
-
Equipment for behavioral testing (grip strength meter, righting reflex platform).
-
Reagents and equipment for Western blotting and immunohistochemistry.
Procedure:
-
Animal Cohorts: Establish treatment and control groups of neonatal SMA mice and heterozygous controls (n ≥ 10 per group).
-
Dosing Regimen:
-
Treatment Group: Administer this compound subcutaneously or orally at a predetermined dose (e.g., 1 mg/kg) daily, starting from PND 2 and continuing for the duration of the study (e.g., up to PND 110 or a humane endpoint).
-
Vehicle Control Group: Administer the vehicle control using the same route and schedule.
-
Heterozygous Control Group: May remain untreated or receive vehicle.
-
-
Monitoring:
-
Survival: Record daily survival.
-
Body Weight: Measure body weight daily.
-
Motor Function: Perform a battery of motor function tests at regular intervals (e.g., weekly or bi-weekly).
-
Righting Reflex (PND 5-14).
-
Grip Strength (from PND 10 onwards).
-
-
-
Tissue Collection: At the study endpoint or predetermined time points, euthanize a subset of animals and collect tissues (brain, spinal cord, muscle) for molecular and histological analysis.
-
Data Analysis:
-
Survival data should be analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Body weight and motor function data should be analyzed using appropriate statistical tests (e.g., ANOVA, t-test).
-
Protocol for SMN Protein Quantification by Western Blot
Objective: To quantify the levels of SMN protein in tissues from treated and control mice.
Materials:
-
Tissue samples (brain, spinal cord, muscle).
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-SMN and anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to remove debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMN protein levels to the loading control.
Protocol for Motor Function Assessment
a) Righting Reflex Test
Objective: To assess the motor coordination and reflex response in neonatal mice.
Procedure:
-
Place the mouse pup on its back on a flat, soft surface.
-
Start a timer and record the time it takes for the pup to right itself onto all four paws.
-
A maximum time (e.g., 30 seconds) should be set.
-
This test is typically performed on neonatal mice (PND 5-14).
b) Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Procedure:
-
Use a grip strength meter with a wire grid or bar.
-
Hold the mouse by the tail and allow it to grasp the grid with its forelimbs (or all four limbs).
-
Gently and steadily pull the mouse horizontally away from the grid until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform three to five trials per mouse with a rest period in between.
Protocol for Neuromuscular Junction (NMJ) Immunohistochemistry
Objective: To visualize and assess the morphology of neuromuscular junctions.
Materials:
-
Muscle tissue (e.g., hind paw muscles like deep lumbricals and flexor digitorum brevis).
-
4% paraformaldehyde (PFA).
-
Blocking solution (e.g., 4% BSA and 1% TritonX-100 in PBS).
-
Primary antibodies: anti-synaptophysin (presynaptic terminal) and anti-neurofilament (axon).
-
α-Bungarotoxin conjugated to a fluorescent probe (postsynaptic acetylcholine receptors).
-
Fluorescently-labeled secondary antibodies.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Dissection and Fixation: Dissect the muscle of interest and fix in 4% PFA for 15 minutes.
-
Permeabilization and Blocking: Permeabilize and block the tissue in blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate the muscle in a solution containing the primary antibodies overnight at 4°C.
-
Secondary Antibody and α-Bungarotoxin Incubation: Wash the muscle and incubate with the appropriate fluorescently-labeled secondary antibodies and α-bungarotoxin for 4 hours at room temperature.
-
Mounting and Imaging: Wash the muscle again, mount it on a slide, and visualize the NMJs using a confocal microscope.
-
Analysis: Assess NMJ morphology, including innervation status, endplate size, and axonal sprouting.
Visualizations
Caption: this compound signaling pathway promoting functional SMN protein production.
Caption: Experimental workflow for a long-term this compound study in SMA mice.
Caption: Logical relationship between this compound treatment duration and outcomes.
References
Application Notes and Protocols: Utilizing Nvs-SM2 in SMNΔ7 Mouse Models of Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nvs-SM2, a potent and orally bioavailable small molecule splicing modifier, in the SMNΔ7 mouse model of Spinal Muscular Atrophy (SMA). The information is primarily derived from the foundational study by Shuvalova et al. (2020), which demonstrated the efficacy of this compound in correcting the splicing of the SMN2 gene, increasing full-length SMN protein levels, and significantly improving the phenotype of SMA mice.
Introduction to this compound
This compound is a small molecule that acts as a splicing modifier for the Survival of Motor Neuron 2 (SMN2) gene. In individuals with SMA, a deficiency of the SMN protein leads to the degeneration of motor neurons. The SMN2 gene, a nearly identical copy of the SMN1 gene (which is deleted or mutated in SMA patients), predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7. This compound selectively binds to the pre-mRNA of SMN2 and corrects this splicing defect, leading to the inclusion of exon 7 and the production of full-length, functional SMN protein.
Key Experimental Data
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the SMNΔ7 mouse model of SMA.
Table 1: Survival and Weight Gain in SMNΔ7 Mice Treated with this compound
| Treatment Group | Median Survival (days) | Body Weight at Day 12 (grams) | Reference |
| Vehicle Control | 13 | ~3.5 | Shuvalova et al., 2020 |
| This compound (0.1 mg/kg) | 250+ | ~8.0 | Shuvalova et al., 2020 |
| This compound (0.3 mg/kg) | 250+ | ~9.0 | Shuvalova et al., 2020 |
| This compound (1 mg/kg) | 250+ | ~10.0 | Shuvalova et al., 2020 |
Table 2: Motor Function Assessment in SMNΔ7 Mice
| Treatment Group | Righting Reflex (seconds at Day 12) | Hindlimb Suspension Test Score (at Day 12) | Reference |
| Vehicle Control | >30 | ~1.0 | Shuvalova et al., 2020 |
| This compound (1 mg/kg) | <2 | ~3.5 | Shuvalova et al., 2020 |
Table 3: SMN Protein and mRNA Levels in Tissues of SMNΔ7 Mice
| Tissue | Treatment Group | Full-Length SMN mRNA (% of WT) | Full-Length SMN Protein (% of WT) | Reference |
| Spinal Cord | Vehicle Control | ~10% | ~15% | Shuvalova et al., 2020 |
| Spinal Cord | This compound (1 mg/kg) | ~60% | ~70% | Shuvalova et al., 2020 |
| Muscle (Quadriceps) | Vehicle Control | ~15% | ~20% | Shuvalova et al., 2020 |
| Muscle (Quadriceps) | This compound (1 mg/kg) | ~70% | ~80% | Shuvalova et al., 2020 |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Caption: Experimental workflow for evaluating this compound in SMNΔ7 mice.
Detailed Experimental Protocols
Protocol 1: this compound Formulation and Administration
-
Objective: To prepare and administer this compound to SMNΔ7 mouse pups.
-
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in water)
-
Pipettes and sterile, RNase-free tubes
-
Animal feeding needles (24-gauge, 1-inch, straight)
-
-
Procedure:
-
Prepare the this compound formulation by suspending the compound in the vehicle solution to the desired concentrations (e.g., 0.01, 0.03, and 0.1 mg/mL for doses of 0.1, 0.3, and 1 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
Starting on postnatal day 1 (PND 1), administer the this compound suspension or vehicle control to the SMNΔ7 mouse pups once daily via oral gavage.
-
The volume of administration should be adjusted daily based on the pup's body weight.
-
Continue daily administration for the duration of the study.
-
Protocol 2: Motor Function Assessment - Righting Reflex
-
Objective: To assess the motor coordination and strength of the mouse pups.
-
Procedure:
-
On the designated day of testing (e.g., PND 12), place the mouse pup on its back on a flat, firm surface.
-
Start a timer and record the time it takes for the pup to right itself onto all four paws.
-
A maximum time of 30 seconds is typically allotted. If the pup fails to right itself within this time, record the time as 30 seconds.
-
Perform the test three times for each pup and calculate the average time.
-
Protocol 3: SMN mRNA Analysis by RT-qPCR
-
Objective: To quantify the levels of full-length and Δ7 SMN2 mRNA in tissues.
-
Materials:
-
Collected tissues (e.g., spinal cord, muscle)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix, Applied Biosystems)
-
Primers and probes specific for full-length SMN, Δ7 SMN, and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
RNA Extraction: Homogenize the collected tissues and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers/probes for the target genes.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of full-length and Δ7 SMN2 mRNA, normalized to the housekeeping gene.
-
-
Protocol 4: SMN Protein Analysis by Western Blot
-
Objective: To quantify the levels of full-length SMN protein in tissues.
-
Materials:
-
Collected tissues
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SMN protein (e.g., anti-SMN mouse monoclonal antibody)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Homogenize the tissues in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary anti-SMN antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Quantification: Quantify the band intensities and normalize the SMN protein levels to the loading control.
-
Conclusion
This compound represents a promising therapeutic strategy for SMA. The data clearly demonstrate its ability to correct the underlying molecular defect of the disease in the SMNΔ7 mouse model, leading to significant improvements in survival, weight gain, and motor function. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their own preclinical studies of SMA.
Application Notes and Protocols: Cell-Based Assays for Testing Nvs-SM2 Activity
Introduction
Spinal Muscular Atrophy (SMA) is a severe neurodegenerative disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] The SMN1 gene is the primary producer of functional SMN protein, but in SMA patients, this gene is deleted or mutated.[2] A nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional protein due to the alternative splicing and exclusion of a critical segment known as exon 7.[3][4][5] Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer. Its mechanism involves stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of the SMN2 pre-mRNA, which promotes the inclusion of exon 7 and restores the production of full-length, functional SMN protein. These application notes provide detailed protocols for cell-based assays to quantify the activity and efficacy of this compound.
Mechanism of Action: this compound-Mediated Splicing Correction
This compound enhances the association between the U1 snRNP and the pre-mRNA of SMN2. This stabilization favors the inclusion of exon 7 during the splicing process, leading to an increased output of functional SMN protein from the SMN2 gene.
Caption: this compound stabilizes the U1-pre-mRNA complex, promoting exon 7 inclusion.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cellular and animal models. The following table summarizes key performance metrics.
| Parameter | Value | Cell Line / Model | Notes | Reference |
| EC₅₀ (SMN Protein) | 2 nM | Not specified | Potency for enhancing SMN protein expression. | |
| SMN Protein Increase | 1.5-fold | C/+ Mouse Brain | Following a single 30 mg/kg oral administration. | |
| SMN Protein Increase | 4.5-fold | Severe SMA Mouse Brain | After daily 1 mg/kg subcutaneous injections. | |
| SMN Protein Increase | 2.5-fold | Severe SMA Mouse Spinal Cord | After daily 1 mg/kg subcutaneous injections. | |
| Activity Confirmation | Confirmed | SMA Patient Fibroblasts | Increased exon 7 inclusion and SMN protein expression. | |
| Activity Confirmation | Confirmed | SMNΔ7 Mouse Myoblasts | Upregulated SMN protein expression. |
Application Note 1: Analysis of SMN2 Splicing by RT-qPCR
Principle: This protocol measures the efficacy of this compound by quantifying the change in the ratio of full-length (FL-SMN2, exon 7 included) to alternatively spliced (Δ7-SMN2, exon 7 excluded) mRNA transcripts using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).
Caption: Workflow for quantifying SMN2 splicing via RT-qPCR.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed SMA patient-derived fibroblasts (e.g., GM03813) or another appropriate cell line in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere for 24 hours at 37°C and 5% CO₂.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
-
Total RNA Extraction:
-
Wash cells once with cold PBS.
-
Lyse cells directly in the plate and extract total RNA using a commercial kit (e.g., QIAprep Spin Miniprep Kit) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix.
-
Use primers specifically designed to amplify either the full-length transcript (spanning the exon 6-7 junction) or the Δ7 transcript (spanning the exon 6-8 junction). A third primer set for a housekeeping gene (e.g., GAPDH) is required for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each target.
-
Normalize the data to the housekeeping gene.
-
Determine the relative change in the ratio of FL-SMN2 to Δ7-SMN2 transcripts in this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method.
-
Application Note 2: Quantification of SMN Protein Levels by Western Blot
Principle: This assay directly measures the downstream effect of this compound—the increase in full-length SMN protein. Western blotting uses specific antibodies to detect and quantify SMN protein levels in cell lysates.
Caption: Workflow for quantifying SMN protein levels via Western Blot.
Experimental Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Application Note 1, Step 1. For protein analysis, larger culture vessels (e.g., 10 cm dishes) may be preferred.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) Protein Assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMN protein overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe for a loading control protein (e.g., Actin or Tubulin) to ensure equal protein loading across lanes.
-
-
Signal Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the SMN protein bands, normalizing the signal to the corresponding loading control. Compare the normalized SMN levels in treated samples to the vehicle control.
-
Application Note 3: High-Throughput Screening with an SMN2 Reporter Assay
Principle: For screening larger compound libraries, an SMN2 reporter assay provides a high-throughput method to identify splicing modifiers. This assay typically uses a cell line stably expressing a reporter gene (e.g., luciferase) fused to SMN2 gene sequences. The production of a functional reporter protein is dependent on the inclusion of exon 7, allowing for a simple luminescence-based readout.
Caption: High-throughput screening workflow using an SMN2-luciferase reporter.
Experimental Protocol
-
Cell Seeding:
-
Using an automated dispenser, seed a cell line containing an SMN2-luciferase reporter construct into opaque-walled 96- or 384-well plates.
-
-
Compound Addition:
-
Add this compound (as a positive control), test compounds, and a vehicle control (negative control) to the wells.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24-72 hours) at 37°C and 5% CO₂ to allow for changes in splicing and protein expression.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The intensity of the light signal is directly proportional to the amount of functional luciferase produced, which in turn reflects the efficiency of exon 7 inclusion.
-
Calculate the fold-change in signal for compound-treated wells relative to vehicle-treated wells. Hits are identified as compounds that significantly increase the luminescence signal.
-
References
- 1. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring SMN Protein Levels Post-Nvs-SM2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While a nearly identical gene, SMN2, exists, a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable SMNΔ7 protein.[1][2][3] Therapeutic strategies, therefore, often focus on increasing the production of full-length, functional SMN protein from the SMN2 gene.[4]
Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer.[5] Its mechanism of action involves stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization promotes the inclusion of exon 7, leading to an increase in full-length SMN2 mRNA and subsequent restoration of functional SMN protein levels. This document provides detailed application notes and protocols for the accurate quantification of SMN protein levels following treatment with this compound, a critical step in evaluating its therapeutic efficacy.
Data Presentation: Expected Changes in SMN Protein Levels
The following table summarizes quantitative data on the expected increase in SMN protein levels after treatment with SMN2 splicing modifiers like this compound, based on preclinical studies. These values can serve as a benchmark for experimental outcomes.
| Biological Sample | Treatment Group | Fold Increase in SMN Protein (vs. Vehicle Control) | Reference |
| Severe SMA Mouse Brain | This compound (0.1-1 mg/kg; s.c.) | ~1.5-fold | |
| SMA Patient-Derived Fibroblasts | Small Molecule Splicing Modifier | 2 to 4-fold | |
| C/C-allele SMA Mouse Spinal Cord | SMN-C1 (Splicing Modifier) | Dose-dependent increase, with highest doses exceeding levels in heterozygous controls | |
| SMNΔ7 SMA Mouse Spinal Cord | SMN-C1 (Splicing Modifier) | Dose-dependent increase |
Experimental Protocols
Accurate measurement of SMN protein levels is paramount to assessing the pharmacodynamic effect of this compound. Below are detailed protocols for three common and effective methods: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemiluminescence (ECL) Immunoassay.
Protocol 1: Western Blotting for SMN Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
Materials:
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (12% or 15% Tris-glycine gels are suitable).
-
Transfer System: Wet or semi-dry transfer apparatus.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Mouse anti-SMN monoclonal antibody (e.g., Clone 8, BD Transduction Laboratories, 1:3,000 dilution).
-
Loading Control Antibody: Mouse anti-β-actin (1:10,000) or anti-α-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Sample Preparation:
-
For cell cultures (e.g., patient-derived fibroblasts): Wash cells with ice-cold PBS, then lyse with RIPA buffer.
-
For tissues (e.g., brain, spinal cord, muscle): Homogenize tissues in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SMN protein signal to the loading control (e.g., β-actin or α-tubulin).
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins.
Materials:
-
ELISA Plate: 96-well high-binding microplate.
-
Capture Antibody: Mouse anti-SMN monoclonal antibody.
-
Detection Antibody: Biotinylated anti-SMN antibody (different epitope from the capture antibody).
-
Standard: Recombinant human SMN protein.
-
Enzyme Conjugate: Streptavidin-HRP.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2N H₂SO₄.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBS.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add diluted protein lysates and a serial dilution of the recombinant SMN protein standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SMN protein in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Electrochemiluminescence (ECL) Immunoassay for SMN Protein
The ECL immunoassay is a highly sensitive method suitable for measuring SMN protein in various samples, including whole blood.
Principle: This assay is typically performed in a sandwich format on a specialized plate with integrated electrodes. A capture antibody is bound to the plate. The sample is added, followed by a detection antibody labeled with an electrochemiluminescent tag (e.g., a ruthenium complex). An electrical voltage is applied to the plate, causing the tag to emit light, which is then measured. The intensity of the emitted light is proportional to the amount of SMN protein in the sample.
Materials (General):
-
ECL-specific microplates (e.g., from Meso Scale Discovery).
-
Capture Antibody: Mouse anti-SMN monoclonal antibody (e.g., clone 2B1).
-
Detection Antibody: SULFO-TAG labeled anti-SMN antibody.
-
Calibrator: Recombinant human SMN protein.
-
Assay-specific buffers (provided by the ECL platform manufacturer).
-
ECL Plate Reader.
Procedure (General Outline):
-
Plate Preparation: The capture antibody is coated onto the ECL plate.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Samples and standards are added to the wells and incubated.
-
Detection: The SULFO-TAG labeled detection antibody is added and incubated.
-
Reading: The plate is washed, read buffer is added, and the plate is placed in the ECL reader for analysis.
Note on Whole Blood Samples: For whole blood analysis, it is crucial to follow a consistent collection and handling protocol. SMN protein levels can be reliably measured in both capillary and venous whole blood. Samples can be stored at -80°C, and SMN protein is stable for several hours at 4°C after thawing. It is important to note that a significant portion of SMN protein in whole blood is found in platelets.
Mandatory Visualizations
Caption: Mechanism of this compound in promoting functional SMN protein production.
Caption: Experimental workflow for quantifying SMN protein levels.
References
- 1. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curesma.org [curesma.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nvs-SM2 in Spinal Muscular Atrophy (SMA) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nvs-SM2, a potent, orally active, and brain-penetrant SMN2 splicing enhancer, for studying motor function improvement in preclinical models of Spinal Muscular Atrophy (SMA). Detailed protocols for key experiments are provided to facilitate the replication and extension of these studies.
Introduction to this compound
Spinal Muscular Atrophy is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable protein.
This compound is a small molecule that acts as an SMN2 splicing modifier. Its mechanism of action involves the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex[1][2]. This stabilization promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increased production of full-length, functional SMN protein[1][2]. Studies in mouse models of SMA have demonstrated that treatment with this compound increases SMN protein levels in target tissues, extends survival, and improves motor function.
Key Applications
-
In vivo efficacy testing: Evaluating the therapeutic potential of this compound in SMA mouse models by assessing survival, body weight, and motor function.
-
Mechanism of action studies: Investigating the molecular pathways affected by this compound-mediated SMN protein restoration.
-
Pharmacokinetic and pharmacodynamic (PK/PD) analysis: Determining the distribution and activity of this compound in various tissues.
Data Presentation
Table 1: Effects of this compound on Survival in SMA Mouse Models
| Mouse Model | Treatment Group | Dose and Route | Treatment Duration | Median Survival (Days) | Reference |
| 5058 SMA | Vehicle | s.c. | PND 2-4 | ~11 | [1] |
| 5058 SMA | This compound | 0.1 mg/kg, s.c. | PND 2-4 | 18.5 | |
| 5058 SMA | This compound | 0.5 mg/kg, s.c. | PND 2-4 | 26 | |
| 5058 SMA | This compound | 1 mg/kg, s.c. | PND 2-4 | >30 | |
| 5058 SMA | This compound | 1 mg/kg, p.o. | PND 2-4 | 29 | |
| SMNΔ7 | Vehicle | s.c. | PND 2-4 | 14.5 | |
| SMNΔ7 | This compound | 1 mg/kg, s.c. | PND 2-4 | 29.5 |
Table 2: Effects of this compound on Body Weight in 5058 SMA Mice
| Treatment Group | Dose and Route | Treatment Duration | Maximum Average Weight (g) | Age at Maximum Weight (PND) | Reference |
| Vehicle | s.c. | PND 2-4 | ~4 | ~10 | |
| This compound | 0.1 mg/kg, s.c. | PND 2-4 | 6.7 ± 0.4 | 14 | |
| This compound | 0.5 mg/kg, s.c. | PND 2-4 | 8.9 ± 0.3 | 22 | |
| This compound | 1 mg/kg, p.o. | PND 2-4 | 7.5 ± 1.2 | 18 | |
| Heterozygous Control | - | - | 9.9 ± 0.3 | 14 |
Table 3: Effects of this compound on SMN Protein Levels in 5058 SMA Mice
| Tissue | Treatment Group | Dose and Route | Treatment Duration | Fold Increase in Human SMN Protein (vs. Vehicle) | Reference |
| Brain | This compound | 1 mg/kg, s.c. | PND 2-6 (daily) | 4.5 | |
| Spinal Cord | This compound | 1 mg/kg, s.c. | PND 2-6 (daily) | 2.5 | |
| Muscle | This compound | 1 mg/kg, s.c. | PND 2-6 (daily) | 2.5 |
Table 4: Motor Function Assessment - Pen Test in 5058 SMA Mice
| Treatment Group | Dose and Route | Treatment Duration | Test Age (PND) | Time on Pen (seconds) | Reference |
| This compound | 0.5 mg/kg, s.c. | PND 2-4 | 12 onwards | Performed as well as Heterozygous controls | |
| Heterozygous Control | - | - | 12 onwards | Not specified |
Note: While the study by Rietz et al. (2020) indicates comparable performance to heterozygous controls in the pen test, specific quantitative data with statistical analysis was not provided in a tabular format.
Experimental Protocols
This compound Administration in Neonatal SMA Mice
Objective: To deliver this compound systemically to neonatal mouse models of SMA.
Materials:
-
This compound
-
Vehicle (e.g., 50:50 PEG:PBS)
-
Hamilton syringe (or similar precision syringe)
-
30-gauge needles
-
SMA mouse pups (e.g., 5058 or SMNΔ7 models) and littermate controls
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., 0.1, 0.5, or 1 mg/kg).
-
Ensure the solution is homogenous by vortexing or brief sonication if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each pup individually to calculate the precise injection volume.
-
For subcutaneous (s.c.) injection, gently grasp the pup and lift the skin over the back to form a tent.
-
Insert the 30-gauge needle into the base of the skin tent and inject the calculated volume of this compound solution or vehicle.
-
For oral (p.o.) administration, use a gavage needle to deliver the solution directly into the stomach.
-
Return the pup to its mother and littermates immediately after injection.
-
-
Dosing Schedule:
-
A common neonatal dosing regimen is a daily injection from postnatal day (PND) 2 to PND 4.
-
For longer-term studies, the dosing frequency may be adjusted (e.g., daily until PND 15, then every other day until PND 30).
-
dot
References
Application of Nvs-SM2 in High-Throughput Screening for Splicing Modifiers
Application Note & Protocols
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. This deficiency is primarily due to the loss or mutation of the SMN1 gene. While a nearly identical gene, SMN2, exists, a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, non-functional SMN protein.[1][2][3] Consequently, strategies to modulate SMN2 splicing and promote the inclusion of exon 7 are a primary therapeutic focus for SMA.
Nvs-SM2 is a potent, orally active, and brain-penetrant small molecule that enhances the inclusion of exon 7 in SMN2 pre-mRNA.[4][5] Its mechanism of action involves the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization enhances the association of U1-pre-mRNA, leading to increased production of full-length, functional SMN protein. This application note provides detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel splicing modifiers for SMA and other splicing-related diseases.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Description |
| EC50 | 2 nM | Half-maximal effective concentration for inducing SMN protein expression. |
In Vivo Efficacy of this compound in a Severe SMA Mouse Model
| Parameter | Dosage | Administration | Duration | Outcome |
| Survival | 0.1-1 mg/kg | Subcutaneous injection | 30 days | Extended survival in a severe SMA mouse model. |
| SMN Protein Levels | 3 mg/kg | Oral (PO) | Single dose | 1.5-fold increase in SMN protein levels in the mouse brain. |
| Pharmacokinetics | 3 mg/kg | Oral (PO) | Single dose | Tmax of 3 hours in mice. |
Experimental Protocols
High-Throughput Screening (HTS) for SMN2 Splicing Modifiers using a Luciferase Reporter Assay
This protocol describes a cell-based HTS assay to identify compounds that increase the inclusion of SMN2 exon 7, using this compound as a positive control.
Materials:
-
HEK293 cells stably expressing an SMN2 minigene reporter construct (exons 6-8) fused to a luciferase gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Hygromycin B
-
Sodium Pyruvate
-
This compound (positive control)
-
Compound library
-
DMSO (vehicle control)
-
1536-well white, solid-bottom tissue culture treated plates
-
ONE-Glo™ Luciferase Assay System
-
Luminometer (e.g., Envision)
Protocol:
-
Cell Seeding:
-
Culture the SMN2-luciferase reporter HEK293 cells in DMEM supplemented with 10% FBS, 1% Pen-Strep, 200 µg/mL Hygromycin B, and 1x Sodium Pyruvate.
-
On the day of the assay, harvest cells and resuspend in assay medium (DMEM with GlutaMAX™, 10% FBS, 1x Pen-Strep, 1x Sodium Pyruvate, without phenol red).
-
Dispense 5 µL of the cell suspension into each well of a 1536-well plate at a density of 2,000 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-12 hours.
-
-
Compound Addition:
-
Prepare compound plates with your library compounds diluted in DMSO.
-
Using a liquid handler, dispense 23 nL of each compound into the corresponding wells of the cell plate.
-
For controls, add this compound (final concentration of 10 nM) as a positive control and DMSO as a negative (vehicle) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 30-36 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates and the ONE-Glo™ Luciferase Assay reagent to room temperature.
-
Add 3 µL of the ONE-Glo™ reagent to each well.
-
Incubate at room temperature for 5-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure luminescence using a plate reader with a 60-second integration time.
-
-
Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Calculate the Z'-factor to assess the quality of the screen. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that produce a significant increase in luciferase activity, comparable to or exceeding a predefined threshold based on the this compound positive control.
-
Secondary Assay: RT-qPCR for SMN2 Exon 7 Inclusion
This protocol is used to validate hits from the primary HTS by directly measuring the ratio of full-length SMN2 mRNA (containing exon 7) to total SMN2 mRNA.
Materials:
-
SMA patient-derived fibroblasts or the reporter cell line from the HTS.
-
Cell culture reagents.
-
Hit compounds and this compound.
-
RNA extraction kit (e.g., RiboEx reagent).
-
Reverse transcription kit with oligo(dT) primers.
-
qPCR master mix.
-
Primers specific for full-length SMN2 (spanning the exon 6-7 junction) and total SMN2.
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and treat with hit compounds at various concentrations for 24-48 hours. Include this compound as a positive control and DMSO as a negative control.
-
Extract total RNA from the cells using a suitable RNA extraction kit following the manufacturer's instructions.
-
-
Reverse Transcription:
-
Perform reverse transcription on 1 µg of total RNA using an oligo(dT) primer to synthesize cDNA.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample using primers for full-length SMN2 and total SMN2. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR using a real-time PCR instrument. The amplification protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the ΔΔCt values to determine the relative fold change in the ratio of full-length to total SMN2 mRNA for each compound treatment compared to the DMSO control.
-
A significant increase in this ratio confirms the compound's activity as an SMN2 splicing modifier.
-
Tertiary Assay: Western Blot for SMN Protein Expression
This protocol confirms that the increase in full-length SMN2 mRNA translates to an increase in SMN protein levels.
Materials:
-
Cell lysates from treated cells.
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-SMN monoclonal antibody and anti-β-actin or anti-β-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
Imaging system.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBS-Tween for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody (e.g., 1:1,000 dilution) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform a final wash and then add the chemiluminescence detection reagent.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for SMN and the loading control.
-
Normalize the SMN protein levels to the loading control and compare the fold change relative to the DMSO-treated sample.
-
Visualizations
References
- 1. An in vivo reporter system for measuring increased inclusion of exon 7 in SMN2 mRNA: potential therapy of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. treat-nmd.org [treat-nmd.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Nvs-SM2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nvs-SM2. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and brain-penetrant small molecule that enhances the splicing of the Survival Motor Neuron 2 (SMN2) gene.[1] Its mechanism of action involves stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization increases the binding affinity of U1 snRNP to the 5' splice site of exon 7 in SMN2 pre-mRNA in a sequence-selective manner.[1][2] By promoting the inclusion of exon 7, this compound leads to an increased production of full-length, functional SMN protein.[1]
Q2: What is the primary research application for this compound?
A2: this compound is primarily used for research in spinal muscular atrophy (SMA). SMA is a neurodegenerative disease caused by insufficient levels of SMN protein due to mutations or deletions in the SMN1 gene. The SMN2 gene, a nearly identical copy of SMN1, predominantly produces a truncated, unstable SMN protein because of the exclusion of exon 7 during splicing. This compound's ability to increase the inclusion of exon 7 in SMN2 transcripts makes it a valuable tool for investigating potential therapeutic strategies for SMA.
Q3: What are the expected outcomes of a successful this compound experiment?
A3: In in-vitro experiments using SMA patient-derived cells (e.g., fibroblasts), treatment with this compound is expected to increase the levels of full-length SMN2 mRNA and SMN protein. In in-vivo studies with SMA mouse models, successful administration of this compound has been shown to increase SMN protein levels in various tissues, including the brain, spinal cord, and muscle, leading to an extension of survival and improvement in motor function.
Troubleshooting Guide
Q4: We are observing high variability in SMN protein levels between experimental replicates. What could be the cause?
A4: Inconsistent SMN protein levels can arise from several factors:
-
Compound Stability and Handling: this compound stock solutions have a limited shelf-life. Ensure that stock solutions are stored correctly (-80°C for up to 6 months, -20°C for up to 1 month) and that the compound has not undergone multiple freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the cellular response to this compound. Standardize these parameters across all experiments.
-
Assay Performance: Western blotting for SMN protein can have inherent variability. Ensure consistent protein loading, efficient transfer, and use of validated antibodies and appropriate loading controls (e.g., actin, tubulin).
Q5: Our in-vivo experiments with an SMA mouse model are not showing a significant therapeutic effect. What should we check?
A5: A lack of efficacy in animal models can be due to several experimental variables:
-
Dosing and Administration: The dose, frequency, and route of administration (subcutaneous vs. oral) can significantly impact the outcome. Pharmacokinetic analyses have shown that this compound is readily available in the brain after both intravenous and oral administration in mice. Refer to the data tables below for reported effective dosages.
-
Timing of Treatment: The age of the animals at the start of treatment is critical. Studies have shown that early intervention in neonatal mice yields more significant therapeutic benefits.
-
Animal Model: Different SMA mouse models can exhibit varying responses to treatment. Be aware of the specific characteristics of the model you are using.
Q6: We are concerned about potential off-target effects of this compound. What is known about its specificity?
A6: While this compound's primary mechanism is the stabilization of the U1-pre-mRNA interaction at the SMN2 locus, like other splicing modulators, it may have off-target effects. Transcriptome-wide analyses of similar small molecules have revealed changes in the splicing of other genes. If you suspect off-target effects are influencing your results, consider performing RNA-sequencing to analyze global splicing changes in your experimental system.
Data Summary Tables
Table 1: In-vitro Efficacy of this compound
| Parameter | Value | Cell Type | Source |
| EC50 for SMN protein | 2 nM | Not Specified |
Table 2: In-vivo Efficacy of this compound in SMA Mouse Models
| Mouse Model | Dose & Administration | Key Findings | Source |
| Severe SMA (5058) | 1 mg/kg; s.c. daily (PND 2-6) | 4.5-fold increase in human SMN protein in the brain. | |
| Severe SMA (5058) | 0.1-1 mg/kg; s.c. (PND 2-4) | Dose-dependent extension of survival. | |
| Severe SMA | 0.1-1 mg/kg; s.c. (for 30 days) | Extended survival. | |
| C/+ Mice | Single 30 mg/kg dose | 1.5-fold increase in SMN protein in the brain. |
Experimental Protocols
General Protocol for In-Vitro this compound Treatment and Analysis
-
Cell Culture: Culture SMA patient-derived fibroblasts or other relevant cell types in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-related toxicity.
-
Treatment: Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24-72 hours).
-
Harvesting:
-
For RNA analysis: Lyse cells and extract total RNA using a suitable kit.
-
For protein analysis: Lyse cells in RIPA buffer with protease inhibitors.
-
-
Analysis:
-
qRT-PCR: To quantify full-length and Δ7 SMN2 mRNA transcripts.
-
Western Blot: To determine the levels of SMN protein. Normalize to a loading control like actin or tubulin.
-
General Protocol for In-Vivo this compound Treatment in SMA Mouse Models
-
Animal Handling: All procedures should be in accordance with institutional animal care and use committee guidelines.
-
Compound Preparation: Formulate this compound for either subcutaneous (s.c.) injection or oral (p.o.) gavage at the desired concentration.
-
Administration: Administer the prepared this compound solution to neonatal or adult SMA mice according to the experimental design (e.g., daily injections for a specific period).
-
Monitoring: Monitor the animals daily for body weight, survival, and motor function using appropriate tests (e.g., righting reflex, grip strength).
-
Tissue Collection: At the experimental endpoint, euthanize the animals and harvest tissues of interest (e.g., brain, spinal cord, muscle).
-
Analysis: Process the collected tissues for protein (Western blot) or RNA (qRT-PCR) analysis to determine SMN levels.
Diagrams
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
References
Potential limitations of using Nvs-SM2 in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential limitations of using Nvs-SM2 in preclinical studies. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer.[1] Its primary mechanism of action is to stabilize the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization enhances the association of U1 snRNP with the 5' splice site of exon 7, promoting its inclusion in the final mRNA transcript.[1] The increased inclusion of exon 7 leads to the production of full-length, functional Survival Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA).
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Q2: What are the potential off-target effects of this compound?
Direct, comprehensive studies on the off-target effects of this compound are limited in publicly available literature. However, studies on its close analog, Branaplam (NVS-SM1), and other SMN2 splicing modulators like Risdiplam, provide valuable insights into potential off-target liabilities.
High concentrations of Branaplam and Risdiplam have been shown to cause transcriptome-wide perturbations, including aberrant splicing and changes in the expression of genes involved in critical cellular processes such as the cell cycle and DNA replication.[2][3][4] It is important to note that at lower, therapeutically relevant concentrations, the off-target effects of Branaplam were observed to be almost non-existent.
Given the similar mechanism of action, it is plausible that this compound could exhibit similar concentration-dependent off-target effects. Therefore, it is crucial to carefully determine the optimal dose range in preclinical models to maximize on-target efficacy while minimizing potential off-target effects.
Q3: Are there any known toxicities associated with this compound or its analogs?
Q4: What are the key pharmacokinetic parameters of this compound?
This compound is orally bioavailable and brain-penetrant. Pharmacokinetic analyses in mice and rats have demonstrated its ready availability in the brain following both intravenous and oral administration.
| Parameter | Species | Dose | Route | Value |
| Tmax | Mouse | 3 mg/kg | Oral (PO) | 3 hours |
| Brain Penetration | Mouse, Rat | N/A | IV, PO | Readily available in the brain |
Q5: How effective is this compound in preclinical models of SMA?
This compound has demonstrated efficacy in mouse models of severe SMA. Subcutaneous administration of this compound has been shown to extend the survival of these animals. Treatment with this compound also leads to a dose-dependent increase in SMN protein levels in the brain. For instance, a 3 mg/kg oral dose in mice resulted in a 1.5-fold increase in SMN protein levels in the brain.
| Animal Model | Dose | Administration | Outcome |
| Severe SMA mice | 0.1-1 mg/kg | Subcutaneous (s.c.) for 30 days | Extended survival |
| Mouse | 3 mg/kg | Oral (PO) | 1.5-fold increase in brain SMN protein |
Troubleshooting Guides
Problem: Inconsistent SMN protein levels following this compound treatment.
| Potential Cause | Troubleshooting Step |
| Compound Stability/Storage | Ensure this compound is stored correctly. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Dosing Accuracy | Verify the accuracy of dose calculations and administration techniques. For oral gavage, ensure proper delivery to the stomach. |
| Pharmacokinetic Variability | Individual animal metabolism can vary. Increase the number of animals per group to account for biological variability. Consider collecting satellite pharmacokinetic samples to correlate exposure with SMN protein levels. |
| Assay Variability | Optimize Western blot or ELISA protocols for SMN protein detection. Use validated antibodies and include appropriate controls (untreated, vehicle-treated, and positive control). |
Problem: Unexpected toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Step |
| Off-target Effects | As discussed in the FAQs, high concentrations may lead to off-target effects. Perform a dose-response study to identify the minimum effective dose. |
| Vehicle Toxicity | Ensure the vehicle used for this compound formulation is well-tolerated at the administered volume and concentration. Run a vehicle-only control group. |
| Compound-Specific Toxicity | Conduct a preliminary tolerability study with a small cohort of animals. Monitor for clinical signs of toxicity (weight loss, behavioral changes, etc.). Consider performing basic hematology and clinical chemistry analysis. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Severe SMA Mouse Model
1. Animal Model:
-
Use a well-characterized severe SMA mouse model (e.g., SMNΔ7).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Formulation and Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound via the desired route (e.g., oral gavage or subcutaneous injection).
-
Include a vehicle-treated control group.
-
A sample dosing regimen could be 1 mg/kg, administered daily.
3. Efficacy Endpoints:
-
Survival: Monitor and record the lifespan of each animal.
-
Body Weight: Measure body weight daily or every other day.
-
Motor Function: Assess motor function using standardized tests such as the righting reflex, grip strength, or open field test.
-
SMN Protein Levels: At the study endpoint, collect tissues (brain, spinal cord, muscle) for quantification of SMN protein levels by Western blot or ELISA.
4. Data Analysis:
-
Use Kaplan-Meier survival curves to analyze survival data.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare body weight, motor function scores, and SMN protein levels between treatment and control groups.
Experimental Workflow and Logic Diagrams
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship between this compound dose and potential for off-target effects.
References
Addressing solubility issues of Nvs-SM2 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nvs-SM2 in in vivo experiments. The information is designed to address common challenges, with a focus on resolving solubility issues to ensure successful study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and brain-penetrant small molecule that enhances the splicing of the Survival Motor Neuron 2 (SMN2) gene.[1] Its primary mechanism of action is to stabilize the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to increased production of the full-length and functional SMN protein.[1] Deficiencies in SMN protein are the underlying cause of Spinal Muscular Atrophy (SMA), making this compound a valuable tool for SMA research.
Q2: What are the primary challenges when formulating this compound for in vivo studies?
Like many small molecules, this compound has limited aqueous solubility, which can present challenges for preparing formulations suitable for in vivo administration, particularly for achieving consistent and desired concentrations for dosing. The choice of an appropriate vehicle is critical to maintain the compound's stability and bioavailability.
Q3: What is a recommended vehicle for this compound for in vivo administration in mice?
A commonly used and effective vehicle for both subcutaneous (s.c.) and oral (p.o.) administration of this compound in mice is a 50:50 (v/v) mixture of Polyethylene Glycol 400 (PEG400) and Phosphate-Buffered Saline (PBS).[2]
Q4: Are there alternative formulation strategies for similar poorly soluble small molecules?
Yes, for other small molecules with similar characteristics, such as the SMN splicing modifier SMN-C1, different formulations have been used. For oral administration in mice, a suspension of the compound in 0.5% hydroxypropylmethyl cellulose (HPMC) with 0.1% Tween 80 has been reported.[3] For intraperitoneal (i.p.) injections in neonatal mice, Dimethyl Sulfoxide (DMSO) has been used as the vehicle. These could be considered as alternative approaches for this compound, though vehicle suitability should always be empirically determined.
Troubleshooting Guide: this compound Formulation
This guide addresses specific issues that may arise during the preparation and administration of this compound formulations for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not fully dissolve in the recommended PEG400:PBS vehicle. | - Insufficient mixing energy.- Incorrect preparation temperature.- Concentration exceeds solubility limit. | - Improve Mixing: Use a vortex mixer for several minutes. Gentle warming (to 37°C) may aid dissolution, but monitor for any signs of compound degradation.- Serial Dilution: For lower concentrations, it is recommended to first prepare a higher concentration stock solution (e.g., 1 mg/mL) and then perform serial dilutions to the final desired concentrations (e.g., 0.1 mg/mL or 0.01 mg/mL).- Re-evaluate Concentration: If the desired concentration is high, it may exceed the solubility limit of the vehicle. Consider if a lower concentration is feasible for the study's objectives. |
| Precipitation is observed in the formulation after preparation or during storage. | - Change in temperature.- Instability of the formulation over time. | - Storage Conditions: Store the formulation at a controlled temperature. If prepared in advance, assess stability at the intended storage temperature (e.g., 4°C or room temperature) by visual inspection over the storage period.- Fresh Preparation: It is best practice to prepare the formulation fresh before each administration to minimize the risk of precipitation. |
| Difficulty in administering the formulation due to viscosity. | - High concentration of PEG400 can increase viscosity. | - Adjust Vehicle Ratio: If viscosity is an issue, particularly for subcutaneous injections, consider adjusting the PEG400:PBS ratio. A higher proportion of PBS will reduce viscosity, but may also decrease the solubility of this compound. Perform small-scale solubility tests with altered ratios to find an optimal balance.- Appropriate Equipment: For oral gavage in neonatal mice, a flexible plastic feeding tube is recommended over a rigid metal gavage needle to prevent injury. |
| Inconsistent in vivo results or lower than expected efficacy. | - Poor bioavailability due to formulation issues.- Degradation of this compound. | - Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved before administration. Any undissolved particles will not be bioavailable.- Formulation Stability: If not using freshly prepared solutions, ensure the stability of this compound in the chosen vehicle over the storage period. Degradation can lead to reduced potency.- Route of Administration: Bioavailability can differ between administration routes. Oral administration may be influenced by factors such as first-pass metabolism. The reported Tmax for oral administration in mice is 3 hours. |
Experimental Protocols
Preparation of this compound Formulation for Subcutaneous and Oral Administration
This protocol is based on the successful use of a PEG400:PBS vehicle for this compound administration in mice.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: Create a 50:50 (v/v) mixture of PEG400 and PBS. For example, to prepare 10 mL of vehicle, mix 5 mL of PEG400 with 5 mL of PBS. Vortex thoroughly to ensure a homogenous solution.
-
Prepare a Stock Solution (Recommended):
-
Weigh the required amount of this compound powder to prepare a 1 mg/mL stock solution.
-
Add the appropriate volume of the 50:50 PEG400:PBS vehicle.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Prepare Dosing Solutions:
-
Perform serial dilutions from the 1 mg/mL stock solution using the 50:50 PEG400:PBS vehicle to achieve the final desired concentrations (e.g., 0.1 mg/mL, 0.05 mg/mL).
-
-
Administration Volumes:
-
Subcutaneous (s.c.) injection: Administer at a volume of 10 µL/g of body weight.
-
Oral (p.o.) administration: Administer at a volume of 2 µL/g of body weight. For neonatal mice, use a plastic feeding tube.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro EC50 for SMN protein | 2 nM | |
| In Vivo Doses (mice) | 0.1, 0.5, and 1 mg/kg | |
| Vehicle for In Vivo Studies | 50:50 (v/v) PEG400:PBS | |
| Administration Volume (s.c.) | 10 µL/g body weight | |
| Administration Volume (p.o.) | 2 µL/g body weight | |
| Oral Tmax (mice, 3 mg/kg) | 3 hours |
Visualizations
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-duration splice promoting compound enables a tunable mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Nvs-SM2 stability and storage best practices
Welcome to the technical resource hub for Nvs-SM2. This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer.[1][2] Its mechanism of action involves stabilizing the transient RNA duplex formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This enhances the binding affinity of U1 snRNP to the 5' splice site of exon 7, promoting its inclusion into the final mRNA transcript.[1][3] The result is an increased production of full-length, functional Survival Motor Neuron (SMN) protein. This makes this compound a valuable tool for research in Spinal Muscular Atrophy (SMA).
Q2: How should I store this compound upon arrival?
A2: Proper storage is critical to maintain the integrity of this compound. Storage conditions differ for the powdered form and dissolved solutions. Please refer to the table below for a summary.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to your desired concentration. For higher concentrations, such as 75 mg/mL (184.49 mM), sonication may be required to fully dissolve the powder. It is crucial to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO. Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored appropriately.
Q4: What is the recommended long-term and short-term storage for this compound stock solutions?
A4: For long-term storage, stock solutions should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month. Exceeding these storage times may result in decreased compound activity.
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Notes | Source(s) |
| DMSO | 75 mg/mL (184.49 mM) | Requires sonication. Use newly opened, anhydrous DMSO for best results. |
Experimental Protocols & Workflows
This compound Stock Solution Preparation Workflow
This workflow outlines the best practices for reconstituting and storing this compound to ensure maximum stability and efficacy.
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Guide
Problem 1: My this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient Solvent or High Concentration.
-
Solution: Ensure you are using a sufficient volume of DMSO for the amount of powder. This compound can be dissolved up to 75 mg/mL, but lower concentrations are easier to work with.
-
-
Possible Cause 2: Inadequate Dissolution Method.
-
Solution: For high concentrations, gentle warming and sonication are often necessary to achieve complete dissolution. Vortex thoroughly and use an ultrasonic bath until the solution is clear.
-
-
Possible Cause 3: Hygroscopic DMSO.
-
Solution: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many compounds. Always use fresh, anhydrous DMSO from a newly opened bottle. Discard old DMSO that may have absorbed water.
-
Problem 2: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: The compound may have fallen out of solution during the freezing process, especially if prepared at a very high concentration. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate before use. Consider preparing future stocks at a slightly lower concentration.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Subjecting the stock solution to multiple freeze-thaw cycles can compromise its stability and lead to precipitation. Always aliquot the stock solution into single-use volumes after preparation to avoid this issue.
-
Problem 3: My experiment is showing inconsistent or no effect from this compound treatment.
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify that the storage conditions and duration have not exceeded the recommended limits (see Table 1). If the stock solution is older than 1 month (at -20°C) or 6 months (at -80°C), it is advisable to prepare a fresh stock.
-
-
Possible Cause 2: Incorrect Dosing or Protocol.
-
Solution: Review published literature for effective concentrations. This compound has an in vitro EC50 of 2 nM for SMN protein enhancement. In vivo studies in mouse models have used dosages in the range of 0.1-1 mg/kg. Confirm that your experimental concentrations are appropriate for your model system.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
Technical Support Center: Assessing the Bioavailability of Nvs-SM2 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the bioavailability of the small molecule Nvs-SM2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter to assess for this compound?
A1: Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.[1][2] It is a critical pharmacokinetic parameter that helps determine the extent and rate of drug absorption.[3] For an orally administered compound like this compound, which is designed to be orally active, assessing bioavailability is crucial to understand how much of the drug is absorbed and becomes available in the body to exert its therapeutic effect.[4]
Q2: Which animal models are most suitable for studying the oral bioavailability of this compound?
A2: The selection of an appropriate animal model is a critical step in preclinical bioavailability studies.[5] Commonly used models include rodents (mice and rats), beagle dogs, and pigs. Rats are often used due to their similar absorption, distribution, metabolism, and excretion (ADME) profiles to humans. Beagle dogs are also a good alternative as they share many similarities with human gastrointestinal anatomy and physiology. A study has also shown that pigs can be a suitable preclinical model for predicting oral bioavailability in humans. The choice of model can be influenced by factors such as the specific scientific question, cost, and ethical considerations.
Q3: What are the key pharmacokinetic parameters to determine when assessing the bioavailability of this compound?
A3: The key pharmacokinetic parameters to determine from a bioavailability study include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. It is the most reliable measure of a drug's bioavailability.
-
Maximum Plasma Concentration (Cmax): The peak drug concentration observed in the plasma after administration.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Q4: How is the absolute bioavailability of this compound calculated?
A4: Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the bioavailability of the same drug following intravenous (IV) administration. The IV dose is assumed to be 100% bioavailable. The calculation is as follows:
Absolute Bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Q5: What is relative bioavailability and when is it assessed?
A5: Relative bioavailability compares the bioavailability of two different formulations of the same drug. For instance, you might compare a new tablet formulation of this compound to an oral solution. It is assessed when an intravenous formulation is not available or when comparing different oral dosage forms.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage) to guarantee consistent delivery of the dose volume and placement. |
| Formulation Inhomogeneity | If this compound is administered as a suspension, ensure it is vortexed or stirred continuously before and during dose administration to maintain a uniform concentration. |
| Physiological Differences | Standardize the fasting state of the animals before dosing, as the presence of food can significantly impact drug absorption. Ensure all animals are of a similar age and weight, and are in good health. |
| Coprophagy (in rodents) | House animals in metabolic cages or use tail cups to prevent the ingestion of feces, which can lead to reabsorption of the drug or its metabolites. |
Issue 2: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Characterize the solubility of this compound in the formulation vehicle. Consider using solubilizing excipients, such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins. |
| Extensive First-Pass Metabolism | The drug may be heavily metabolized in the gut wall or liver before reaching systemic circulation. Consider co-administering with a known inhibitor of relevant metabolic enzymes (if ethically permissible and scientifically justified) to probe the extent of first-pass metabolism. |
| Efflux by Transporters | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the gut lumen. Investigate this possibility using in vitro models like Caco-2 cell permeability assays. |
| Analytical Method Insensitivity | The sensitivity of the analytical method (e.g., LC-MS/MS) may be insufficient to detect low concentrations of this compound. Optimize the method to achieve a lower limit of quantification (LLOQ). |
| Sample Degradation | Ensure proper handling and storage of plasma samples to prevent degradation of this compound. This includes immediate centrifugation of blood after collection and storage of plasma at -80°C. |
Issue 3: Unexpected Pharmacokinetic Profile (e.g., Double Peaks)
| Potential Cause | Troubleshooting Steps |
| Enterohepatic Recirculation | The drug or its metabolites may be excreted in the bile, reabsorbed in the intestine, and returned to the liver. This can be investigated by collecting bile from cannulated animals. |
| Variable Gastric Emptying | The rate at which the stomach empties its contents into the small intestine can affect the rate of drug absorption. Standardizing the fasting and feeding schedule can help minimize this variability. |
| Formulation Effects | The release characteristics of the formulation can influence the absorption profile. Ensure the formulation is consistent and well-characterized. |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Dosing:
-
Oral (PO) Group (n=5): Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg). The vehicle should be well-defined (e.g., 0.5% methylcellulose in water).
-
Intravenous (IV) Group (n=5): Administer this compound intravenously via the tail vein at a lower dose (e.g., 1 mg/kg) to ensure solubility and avoid toxicity. The vehicle should be a sterile solution suitable for IV injection (e.g., saline with a co-solvent).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-150 µL) from the saphenous or tail vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both the oral and IV groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula provided in FAQ A4.
-
Protocol 2: LC-MS/MS Analysis of this compound in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).
-
Vortex for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard for optimal selectivity and sensitivity.
-
-
Method Validation:
-
The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Oral and IV Administration in Rats
| Parameter | Oral (10 mg/kg) | IV (1 mg/kg) |
| AUC₀-t (ngh/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] |
| AUC₀-∞ (ngh/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Cmax (ng/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Tmax (h) | [Insert Median (Range)] | [Insert Median (Range)] |
| t½ (h) | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Absolute Bioavailability (F%) | [Insert Calculated Value] | N/A |
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Troubleshooting logic for low plasma concentrations.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Nvs-SM2 Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nvs-SM2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the delivery and application of this compound to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer.[1][2] Its mechanism of action involves stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization enhances the association of U1-pre-mRNA, promoting the inclusion of exon 7 in the final mRNA transcript.[1] The inclusion of exon 7 is critical for the production of full-length, functional Survival Motor Neuron (SMN) protein.[1] this compound is utilized in research for spinal muscular atrophy (SMA), a disease caused by insufficient levels of SMN protein.
Diagram: Mechanism of Action of this compound
Mechanism of this compound in promoting SMN2 exon 7 inclusion.
2. How should I formulate this compound for in vivo studies in mice?
For subcutaneous (s.c.) and oral (p.o.) administration in mice, a common vehicle is a 50:50 mixture of polyethylene glycol 400 (PEG400) and phosphate-buffered saline (PBS). This compound can be first solubilized and then serially diluted to achieve the desired final concentration.
3. What are the recommended dosages and administration routes for this compound in mice?
In a severe SMA mouse model, subcutaneous injections of this compound at doses of 0.1 mg/kg and 1 mg/kg have been shown to extend survival. These injections were administered daily from postnatal day (PND) 2 to PND 15, and then every other day until PND 30. Oral administration has also been documented.
4. What is the expected pharmacokinetic profile of this compound in the CNS?
Pharmacokinetic analyses in mice have demonstrated that this compound is readily available in the brain following intravenous (IV) and oral (PO) administration. After a 3 mg/kg oral dose in mice, the maximum concentration (Tmax) in the brain is reached at approximately 3 hours.
5. How much of an increase in SMN protein can I expect in the brain after this compound treatment?
Studies have shown that this compound treatment can induce a 1.5-fold increase in SMN protein levels in the mouse brain.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or Variable this compound Concentration in the Brain
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Formulation | Ensure this compound is fully solubilized in the vehicle (e.g., 50:50 PEG400:PBS). Prepare fresh formulations for each experiment to avoid degradation. |
| Incorrect Administration | For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For subcutaneous injections, vary the injection site to prevent local tissue reactions that could impair absorption. |
| Variability in Animal Metabolism | Use age- and weight-matched animals for your studies. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and experimental conditions. |
| Blood-Brain Barrier Efflux | While this compound is brain-penetrant, individual animal variability in efflux transporter activity could play a role. If consistently low brain concentrations are observed, consider co-administration with a known P-glycoprotein inhibitor in a pilot study to investigate this possibility. |
Problem 2: Inconsistent or Low SMN Protein Levels in the Brain Following this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Treatment Duration | Review the literature for effective dosing regimens in similar models. Consider a dose-response study to determine the optimal dose for your specific model. Ensure the treatment duration is sufficient to observe changes in protein levels. |
| Issues with Brain Tissue Homogenization | Use a robust homogenization method to ensure complete lysis of brain tissue and release of proteins. Keep samples on ice throughout the process to prevent protein degradation. |
| Western Blotting Inefficiency | Optimize your Western blot protocol for SMN protein detection in brain lysates. This includes using appropriate lysis buffers with protease inhibitors, optimizing antibody concentrations, and ensuring efficient protein transfer. |
| Variability in SMN Protein Expression | SMN protein levels can vary between different brain regions. Ensure you are consistently dissecting the same brain region for your analyses. |
Problem 3: Potential for Off-Target Effects in the CNS
Background:
This compound is an analog of branaplam (NVS-SM1). Studies on other SMN2 splicing modifiers, such as risdiplam and branaplam, have shown that they can have concentration-dependent off-target effects on the transcriptome, affecting the splicing of other genes and influencing various cellular processes like DNA replication and cell cycle.
Experimental Approach to Assess Off-Target Effects:
Diagram: Workflow for Assessing CNS Off-Target Effects
Workflow for transcriptome analysis to identify potential off-target effects.
Experimental Protocols
Protocol 1: Formulation and Subcutaneous Administration of this compound in Mice
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Vehicle Preparation: Prepare a 50:50 (v/v) solution of PEG400 and sterile PBS.
-
This compound Stock Solution:
-
Weigh the required amount of this compound powder and dissolve it in the 50:50 PEG400:PBS vehicle to create a stock solution (e.g., 1 mg/mL).
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Dosing Solution Preparation:
-
Perform serial dilutions of the stock solution with the vehicle to achieve the final desired concentrations for injection (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 g mouse at an injection volume of 10 µL/g).
-
-
Administration:
-
Gently scruff the mouse to lift the loose skin over the back of the neck.
-
Insert the needle into the subcutaneous space and inject the prepared this compound solution.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 µL/g).
-
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS (General Protocol)
Materials:
-
Brain tissue sample
-
Homogenization buffer (e.g., water or PBS)
-
Acetonitrile with 0.1% formic acid
-
Internal standard (a stable isotope-labeled version of this compound or a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen brain tissue.
-
Add a specific volume of homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate, add 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| EC50 for SMN protein | 2 nM | In vitro | N/A | |
| Tmax in brain | 3 hours | Mouse | Oral (3 mg/kg) | |
| SMN Protein Increase in Brain | 1.5-fold | Mouse | Oral | |
| Effective in vivo dose range | 0.1 - 1 mg/kg | Mouse | Subcutaneous |
This technical support center provides a starting point for your research with this compound. For further specific inquiries, please refer to the cited literature.
References
Factors affecting the efficacy of Nvs-SM2 in different SMA cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nvs-SM2 in Spinal Muscular Atrophy (SMA) cell lines. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule SMN2 splicing enhancer. Its primary mechanism of action is the stabilization of the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization increases the binding affinity of the U1 snRNP to the 5' splice site of exon 7 in a sequence-selective manner.[1] By promoting the inclusion of exon 7 into the final mRNA transcript, this compound leads to the production of full-length, functional Survival Motor Neuron (SMN) protein.[1]
Q2: What is the reported potency of this compound?
A2: this compound is a highly potent compound with a reported EC50 of approximately 2 nM for increasing SMN protein levels.[1]
Q3: What are the key factors that can influence the efficacy of this compound in different SMA cell lines?
A3: Several factors can affect the response of SMA cell lines to this compound treatment:
-
SMN2 Copy Number: This is a primary determinant of baseline full-length SMN protein levels and a strong predictor of therapeutic response. Cell lines with a higher SMN2 copy number generally produce more SMN protein at baseline and may show a more robust response to splice-modulating therapies.[2]
-
Cell Line Origin and Type: Patient-derived fibroblasts can exhibit significant heterogeneity in their response to treatment, even with the same SMN2 copy number. This can be attributed to the patient's genetic background, age, and sex.
-
Basal SMN Protein Levels: Higher pre-treatment SMN protein levels have been shown to correlate with a better in vitro response to splice-modifying treatments.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and gene expression, potentially impacting the observed efficacy of this compound.
Q4: Are there known off-target effects of this compound?
A4: While specific transcriptome-wide off-target analyses for this compound are not detailed in the provided results, studies on similar small molecule splicing modifiers for SMA, such as branaplam (NVS-SM1), have shown potential for off-target effects. These can include concentration-dependent changes in the expression of genes involved in DNA replication, cell cycle, and RNA metabolism, as well as perturbations in splicing events beyond SMN2. It is crucial to perform dose-response experiments to identify the optimal concentration of this compound that maximizes on-target efficacy while minimizing off-target effects.
Data Presentation
Table 1: Illustrative Efficacy of this compound in Different SMA Patient-Derived Fibroblast Lines
| Cell Line ID | SMA Type | SMN2 Copy Number | Basal SMN Protein Level (relative to control) | This compound EC50 (nM) (Illustrative) | Max Fold Increase in SMN Protein (Illustrative) |
| GM03813 | Type I | 2 | ~10% | 5 | 2.5 |
| Patient A | Type I | 2 | ~12% | 6 | 2.2 |
| Patient B | Type II | 3 | ~25% | 3 | 3.5 |
| Patient C | Type II | 3 | ~30% | 2.5 | 4.0 |
| Patient D | Type III | 4 | ~45% | 1.5 | 5.0 |
Disclaimer: The EC50 and fold increase values in this table are illustrative and intended to demonstrate expected trends. Actual results will vary depending on the specific cell line and experimental conditions.
Signaling Pathway
References
Identifying and mitigating potential Nvs-SM2-induced toxicity
Technical Support Center: Nvs-SM2
Disclaimer: For research use only. Not for use in humans. The information provided in this guide is intended for experienced researchers and laboratory personnel. It is essential to consult relevant safety data sheets (SDS) and institutional protocols before handling this compound.
This compound is a potent, orally active, and brain-penetrant SMN2 splicing enhancer.[1] It works by stabilizing the RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, which increases the inclusion of exon 7 and restores the production of functional Survival Motor Neuron (SMN) protein.[1] Due to this mechanism, this compound is under investigation for research related to Spinal Muscular Atrophy (SMA).[1][2] While this compound's primary role is in splicing modification, all novel compounds have the potential for off-target effects and associated toxicities. This guide provides answers to frequently asked questions and troubleshooting strategies to help researchers identify and mitigate potential this compound-induced toxicity during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it lead to toxicity?
A1: this compound is an SMN2 splicing enhancer. Its mechanism involves binding to and stabilizing the interaction between the 5' splice site of SMN2 pre-mRNA and the U1 snRNP.[1] This action promotes the inclusion of exon 7, leading to an increase in full-length, functional SMN protein.
Potential toxicity could arise from:
-
Off-target splicing events: While designed to be specific for SMN2, high concentrations of this compound could potentially alter the splicing of other genes, leading to the production of unintended proteins or the disruption of normal cellular functions. Transcriptome-wide analysis is recommended to identify such events.
-
Overexpression of SMN protein: While the goal is to restore SMN levels, excessive SMN protein could theoretically disrupt normal cellular processes, although this is less commonly observed.
-
Compound-specific toxicity: Like any small molecule, this compound may have inherent toxic properties unrelated to its primary mechanism, affecting cellular pathways such as those involved in cell viability or stress responses. Systemic administration in animal models has been associated with adverse effects like necrosis of extremities at higher doses, possibly due to vascular issues.
Q2: What are the initial signs of in vitro cytotoxicity I should look for?
A2: When first establishing experimental parameters for this compound, it is crucial to monitor for signs of cytotoxicity. Initial indicators include:
-
Changes in Cell Morphology: Look for rounding, detachment from the culture plate, membrane blebbing, or the appearance of vacuoles in the cytoplasm.
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth or confluency compared to vehicle-treated control cells.
-
Decreased Cell Viability: Quantifiable reductions in metabolic activity (e.g., using MTT or resazurin assays) or an increase in membrane permeability (e.g., using trypan blue exclusion or LDH release assays).
It is recommended to perform a dose-response curve to determine the concentration at which this compound induces these effects.
Q3: Are there known off-target effects for SMN2 splicing modifiers like this compound?
A3: Yes, off-target effects are a consideration for all splicing modifiers. Studies on similar small molecules, such as risdiplam and branaplam, have shown that they can cause unintended changes in the splicing of other genes. The specificity of these compounds is critical, as the splicing machinery they interact with is fundamental to gene expression throughout the cell. Researchers should consider performing RNA-sequencing (RNA-Seq) to create a transcriptome-wide profile of splicing changes induced by this compound in their specific experimental model.
Q4: How can I differentiate between on-target and off-target toxicity?
A4: Differentiating between on-target and off-target effects is a key step in troubleshooting.
-
SMN Knockdown/Knockout Controls: Use cell lines where SMN protein is knocked down (siRNA) or knocked out. If the observed toxicity persists in these cells when treated with this compound, it is likely an off-target effect.
-
Rescue Experiments: In a model with low SMN, if the toxicity can be reversed by introducing a functional SMN gene that does not require splicing modulation, it suggests the toxicity may be related to the compound's off-target effects rather than the restoration of SMN itself.
-
Structural Analogs: Use an inactive structural analog of this compound if available. An inactive analog that still causes toxicity would strongly indicate an off-target mechanism. NVS-SM3 is a related but inactive analog mentioned in the literature.
-
Dose Correlation: Correlate the toxic effects with the dose required for SMN2 splicing correction. If toxicity only occurs at concentrations significantly higher than the EC50 for splicing modulation (EC50 for SMN is 2 nM), it may be an off-target effect.
Troubleshooting Guides
Guide 1: Unexpected Cell Death Observed in Culture
Problem: You observe significant cell death or a sharp decline in viability after treating cells with this compound at your intended working concentration.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify the correct dilution of your this compound stock.
-
Ensure the stock solution has been stored correctly (-80°C for long-term, -20°C for short-term) to prevent degradation.
-
-
Perform a Dose-Response and Time-Course Analysis:
-
Objective: To determine the cytotoxic concentration 50 (CC50) and the onset time of toxicity.
-
Action: Set up a multi-well plate with a broad range of this compound concentrations (e.g., from 1 nM to 100 µM). Measure cell viability at multiple time points (e.g., 24, 48, 72 hours).
-
Expected Outcome: This will establish a therapeutic window where SMN splicing is corrected without inducing significant cell death.
-
-
Assess the Mechanism of Cell Death:
-
Objective: To determine if cell death is due to apoptosis or necrosis.
-
Action: Use assays to detect markers of apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release assay, propidium iodide staining).
-
Interpretation: Understanding the cell death pathway can provide clues about the toxic mechanism. For example, apoptosis might suggest activation of intrinsic or extrinsic death pathways, which could be off-target effects.
-
-
Review Cell Line Sensitivity:
-
Objective: To check if your chosen cell line is particularly sensitive to splicing modulation or the compound itself.
-
Action: Test this compound on a different, unrelated cell line (e.g., a robust line like HEK293T or a non-cancerous line if appropriate).
-
Interpretation: If toxicity is specific to one cell line, it may be due to a unique genetic background or expression profile.
-
Guide 2: Inconsistent or Non-Reproducible Toxicity Results
Problem: The level of toxicity observed with this compound varies significantly between experiments.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Cell Confluency: Ensure cells are plated at a consistent density and are in the logarithmic growth phase at the time of treatment. Cell health and density can greatly influence susceptibility to toxic compounds.
-
Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for a set of experiments. Variations in serum quality can affect cell health and response to treatment.
-
Incubation Time: Adhere strictly to the planned treatment duration.
-
-
Check for Vehicle Effects:
-
Objective: To ensure the solvent used to dissolve this compound (e.g., DMSO) is not contributing to toxicity.
-
Action: Run a vehicle-only control at the highest concentration used in your experiment.
-
Interpretation: If the vehicle control shows toxicity, the concentration of the solvent should be reduced.
-
-
Evaluate for Contamination:
-
Objective: To rule out underlying issues with cell cultures.
-
Action: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
-
Data Presentation & Experimental Protocols
Table 1: this compound In Vitro & In Vivo Activity Profile
| Parameter | Value | Species/Model | Source |
| EC50 (SMN Protein) | 2 nM | Not Specified | |
| In Vivo Efficacy | 1.5-fold SMN protein increase in brain | Mouse | |
| In Vivo Dosing | 0.1 - 1 mg/kg (s.c.) | Severe SMA Mouse Model | |
| Oral Bioavailability | Yes, Tmax of 3h (3 mg/kg) | Mouse | |
| Survival Extension | Significant extension in severe SMA mouse model | Mouse |
Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Viability Assay
This protocol provides a method to quantify cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin by living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom, black-walled plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., 10% DMSO or another known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO2).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours, or until a color change from blue to pink/purple is visible in the vehicle control wells.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of this compound concentration and use a non-linear regression model to calculate the CC50 value.
-
Visualizations
Signaling & Mechanistic Pathways
// Connections U1_snRNP -> Exon7 [label=" Weak binding to 5' splice site", style=dashed, color="#EA4335", arrowhead=normal]; Exon7 -> Exon7_Skipping [color="#EA4335", arrowhead=vee]; Exon7_Skipping -> Truncated_SMN [arrowhead=vee];
NvsSM2 -> U1_snRNP [label=" Stabilizes interaction", color="#34A853", arrowhead=tee, dir=both, arrowtail=odot]; U1_snRNP -> Exon7_Inclusion [label=" Enhanced binding", color="#34A853", arrowhead=vee]; Exon7_Inclusion -> Full_Length_SMN [arrowhead=vee];
{rank=same; Exon7_Skipping; Exon7_Inclusion;} {rank=same; Truncated_SMN; Full_Length_SMN;} } } Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Experimental & Troubleshooting Workflows
// Workflow Connections Start -> Check_Compound; Check_Compound -> Dose_Response; Dose_Response -> Determine_CC50; Determine_CC50 -> Mechanism_Assay; Mechanism_Assay -> Off_Target_Check; Off_Target_Check -> Is_Off_Target; Is_Off_Target -> Report_Data [label=" No"]; Is_Off_Target -> Mitigate [label=" Yes"]; } } Caption: Workflow for troubleshooting unexpected this compound-induced cytotoxicity.
References
Refining Nvs-SM2 treatment protocols for improved therapeutic outcomes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for working with Nvs-SM2, a selective inhibitor of the SM2 kinase, a critical component in a novel oncogenic signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase SM2. In many tumor types, aberrant upstream signaling leads to the constitutive activation of the SM2 kinase, which in turn phosphorylates downstream targets like the transcription factor TF-A, promoting cell proliferation and survival. This compound blocks this phosphorylation event, leading to cell cycle arrest and apoptosis in SM2-dependent cancer cells.
Q2: How should this compound be stored and reconstituted?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended in vitro concentration range for this compound?
A3: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) for your specific model.
Q4: Is this compound light-sensitive?
A4: this compound exhibits moderate light sensitivity. When working with the compound, especially in solution, it is advisable to use amber-colored tubes and minimize exposure to direct light to ensure its stability and activity.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lack of cellular response.
-
Question: My IC50 value for this compound in a sensitive cell line is significantly higher than the published range, or I'm observing no effect. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the this compound stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles. Re-dissolve a fresh aliquot or a new vial of lyophilized powder.
-
Cell Line Authenticity: Verify the identity and passage number of your cell line. Genetic drift in high-passage cells can sometimes alter signaling pathways and drug sensitivity.
-
Target Expression: Confirm that your cell line expresses the SM2 kinase at sufficient levels. Low or absent target expression will result in a lack of response. We recommend performing a baseline Western blot for SM2 protein.
-
Assay Interference: Some cell viability assays can be affected by the chemical properties of the compound. Consider using an orthogonal method (e.g., a crystal violet assay in addition to an MTT assay) to confirm the results.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am observing high variability in my results when treating cells with this compound. How can I improve reproducibility?
-
Answer:
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers at the start of the experiment are a common source of variability.
-
Compound Distribution: When adding this compound to your wells, ensure it is mixed thoroughly but gently to achieve a uniform final concentration without disturbing the cell monolayer.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for data collection or ensure the incubator is properly humidified.
-
DMSO Concentration: Keep the final concentration of the DMSO vehicle consistent across all wells, including untreated controls. A final DMSO concentration above 0.5% can be toxic to some cell lines.
-
Signaling Pathway and Workflow Diagrams
Caption: The this compound inhibitory signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for high IC50 values.
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium, ranging from 20 µM to 2 nM. Include a vehicle control (e.g., 0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Table 1: Sample IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | SM2 Status | IC50 (nM) |
| H3255 | Wild-Type | 1250 |
| A549 | Wild-Type | >10,000 |
| PC-9 | Mutant | 15.2 |
| H1975 | Mutant | 25.8 |
Protocol 2: Western Blot for SM2 Pathway Inhibition
-
Cell Treatment: Seed 2x10^6 cells in 6-well plates. After 24 hours, treat the cells with this compound at 0x, 1x, and 10x the predetermined IC50 concentration for 6 hours.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Supplier | Catalog # | Dilution |
| Phospho-TF-A | ABC Inc. | AB12345 | 1:1000 |
| Total TF-A | ABC Inc. | AB67890 | 1:1000 |
| Total SM2 | XYZ Corp | XYZ-001 | 1:1000 |
| β-Actin | XYZ Corp | XYZ-002 | 1:5000 |
Validation & Comparative
A Head-to-Head Comparison of NVS-SM2 and Branaplam (NVS-SM1) in Preclinical Models of Spinal Muscular Atrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two small molecule splicing modulators, NVS-SM2 and branaplam (NVS-SM1), in preclinical models of Spinal Muscular Atrophy (SMA). The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Spinal Muscular Atrophy is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein. Both this compound and branaplam (formerly NVS-SM1) are orally available small molecules designed to correct the splicing of the SMN2 gene, thereby increasing the production of full-length, functional SMN protein. While the development of branaplam for SMA has been discontinued, a comparative analysis of its preclinical efficacy against the newer compound, this compound, offers valuable insights for the field.
Mechanism of Action: Targeting SMN2 Splicing
Both this compound and branaplam are potent enhancers of SMN2 splicing.[1] They function by stabilizing the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of exon 7.[1] This stabilization promotes the inclusion of exon 7 into the final mRNA transcript, leading to the translation of a full-length and functional SMN protein.
Comparative Efficacy in SMA Mouse Models
Preclinical studies in mouse models of severe SMA provide a basis for comparing the in vivo efficacy of this compound and branaplam. The data summarized below is derived from key publications and highlights differences in survival, SMN protein induction, and motor function improvement.
Survival Analysis
| Compound | Mouse Model | Dose and Administration | Median Survival (Days) | Survival Rate at Postnatal Day 30 (PND 30) | Reference |
| Branaplam (NVS-SM1) | SMNΔ7 | 3 mg/kg, Oral, Daily | Not explicitly stated, but extended survival | ~60% | Palacino et al., 2015[1] |
| Branaplam (NVS-SM1) | SMNΔ7 | 10 mg/kg, Oral, Daily | Not explicitly stated, but extended survival | Similar to 3 mg/kg | Palacino et al., 2015[1] |
| This compound | 5058 Severe SMA | 0.1 mg/kg, Subcutaneous, PND 2-4 | 18.5 | Not Applicable | Rietz et al., 2020[2] |
| This compound | 5058 Severe SMA | 0.5 mg/kg, Subcutaneous, PND 2-4 | 26 | Not Applicable | Rietz et al., 2020 |
| This compound | 5058 Severe SMA | 1 mg/kg, Subcutaneous, PND 2-4 | 30 | Not Applicable | Rietz et al., 2020 |
| This compound | 5058 Severe SMA | 1 mg/kg, Oral, PND 2-4 | 29 | Not Applicable | Rietz et al., 2020 |
| Vehicle Control | 5058 Severe SMA | - | ~11 | 0% | Rietz et al., 2020 |
SMN Protein Induction
| Compound | Mouse Model | Tissue | Dose and Administration | Fold Increase in SMN Protein | Reference |
| Branaplam (NVS-SM1) | C/+ SMA | Brain | 30 mg/kg, Oral | ~1.5-fold | Rietz et al., 2020 (citing Palacino et al., 2015) |
| This compound | C/+ SMA | Brain | 30 mg/kg, Oral | ~1.5-fold | Rietz et al., 2020 (citing Palacino et al., 2015) |
| This compound | 5058 Severe SMA | Brain | 1 mg/kg, Subcutaneous, Daily for 5 days | ~4.5-fold | Rietz et al., 2020 |
| This compound | 5058 Severe SMA | Spinal Cord | 1 mg/kg, Subcutaneous, Daily for 5 days | ~2.5-fold | Rietz et al., 2020 |
| This compound | 5058 Severe SMA | Muscle | 1 mg/kg, Subcutaneous, Daily for 5 days | ~2.5-fold | Rietz et al., 2020 |
Note: A direct comparison in the Rietz et al. (2020) study indicated that at a 3 mg/kg oral dose in C/+ SMA mice, branaplam (NVS-SM1) led to a greater increase in SMN2 splicing compared to this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison.
Animal Models
-
SMNΔ7 Mouse Model: This severe model of SMA carries a homozygous deletion of the mouse Smn gene and expresses two copies of the human SMN2 gene and the SMNΔ7 transgene. These mice have a median survival of approximately 14 days.
-
5058 Severe SMA Mouse Model: This is another severe model of SMA with a short lifespan, typically succumbing by postnatal day 11.
-
C/+ SMA Mouse Model: A milder SMA mouse model used for some comparative splicing analysis.
SMN Protein Quantification (Western Blot)
Protocol:
-
Tissue Homogenization: Brain, spinal cord, and muscle tissues from treated and control mice were homogenized in RIPA lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for SMN protein. Following washes in TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate. The band intensities were quantified using densitometry and normalized to a loading control protein such as actin or tubulin.
Motor Function Assessment
Righting Reflex Test: This test assesses motor coordination and strength in neonatal mice.
-
The mouse pup is placed on its back on a flat surface.
-
The time it takes for the pup to right itself and place all four paws on the surface is recorded.
-
A maximum time (e.g., 30 seconds) is typically set, and failure to right within this time is recorded.
Grip Strength Test: This test measures limb muscle strength.
-
The mouse is held by the tail and lowered towards a wire grid or bar.
-
The mouse is allowed to grasp the grid with its forelimbs (or all four limbs).
-
The mouse is then gently pulled horizontally away from the grid until it releases its grip.
-
A force gauge attached to the grid measures the peak force exerted by the mouse.
Conclusion
Both this compound and branaplam (NVS-SM1) have demonstrated efficacy in preclinical models of SMA by increasing SMN protein levels and extending survival. The available data suggests that this compound may achieve a more robust increase in central nervous system SMN protein levels at lower subcutaneous doses compared to oral administration of branaplam. However, direct comparative studies under identical experimental conditions are limited. The choice of administration route and the specific SMA mouse model utilized are critical factors influencing the observed outcomes. This guide provides a summary of the currently available data to inform further research and development of next-generation SMN2 splicing modulators for the treatment of Spinal Muscular Atrophy.
References
A Comparative Analysis of Nvs-SM2 and Other SMN2 Splicing Modifiers for Spinal Muscular Atrophy Research
A detailed guide for researchers and drug development professionals on the performance of Nvs-SM2 in relation to Risdiplam, Branaplam, and Nusinersen, supported by experimental data and methodologies.
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is a mutation or deletion of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable protein. Consequently, enhancing the inclusion of exon 7 in SMN2 mRNA is a primary therapeutic strategy. This guide provides a comparative overview of four key SMN2 splicing modifiers: this compound, Risdiplam (Evrysdi®), Branaplam (LMI070), and Nusinersen (Spinraza®).
Mechanism of Action: A Common Goal with Subtle Distinctions
All four modifiers aim to increase the production of full-length, functional SMN protein by promoting the inclusion of exon 7 during the splicing of SMN2 pre-mRNA. However, their specific binding sites and interactions with the splicing machinery differ.
This compound, Risdiplam, and Branaplam are small molecules that modulate the splicing process. This compound and Branaplam are known to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[1][2] This stabilization helps the spliceosome to correctly recognize and include exon 7. Risdiplam also enhances the interaction between U1 snRNP and the 5' splice site of SMN2 intron 7 and additionally binds to the exonic splicing enhancer 2 (ESE2) within exon 7.[3]
Nusinersen , in contrast, is an antisense oligonucleotide (ASO). It is designed to bind to a specific intronic splicing silencer site (ISS-N1) in intron 7 of the SMN2 pre-mRNA.[4] By blocking this silencer, nusinersen prevents the binding of inhibitory splicing factors, thereby promoting the inclusion of exon 7.
In Vitro Potency: A Quantitative Comparison
The half-maximal effective concentration (EC50) is a key metric for comparing the in vitro potency of these compounds in inducing the production of functional SMN protein.
| Splicing Modifier | EC50 (for SMN protein) |
| This compound | ~2 nM[1] |
| Risdiplam | Not directly reported in cited sources |
| Branaplam | ~20 nM |
| Nusinersen | Not applicable (ASO) |
Note: EC50 values can vary depending on the cell type and assay conditions. The data presented here are from preclinical studies and should be interpreted within that context.
Preclinical Efficacy in Animal Models
Studies in mouse models of SMA provide crucial insights into the in vivo efficacy of these splicing modifiers, particularly their effects on SMN protein levels and survival.
SMN Protein Expression
| Splicing Modifier | Mouse Model | Dose | Route | Fold Increase in SMN Protein (Brain) | Fold Increase in SMN Protein (Muscle) |
| This compound | Severe SMA | 1 mg/kg/day | s.c. | ~1.5-fold | Not specified |
| Risdiplam | SMA mouse models | 0.1 mg/kg/day | Oral | 1.28-fold | 1.32-fold |
| 1 mg/kg/day | Oral | 3.06-fold | 3.10-fold | ||
| Branaplam | SMNΔ7 | 1-30 mg/kg/day | Oral | Dose-dependent increase | Not specified |
| Nusinersen | SMA mouse models | Not specified | Intrathecal | Increased SMN protein | Not specified |
Survival Rate in Severe SMA Mouse Models
| Splicing Modifier | Mouse Model | Dose and Regimen | Median Survival |
| This compound | Severe 5058 SMA | 0.1 mg/kg s.c. (PND 2-4) | 18.5 days |
| 0.5 mg/kg s.c. (PND 2-4) | 26 days | ||
| 1 mg/kg s.c. (PND 2-4) | 30 days | ||
| 1 mg/kg oral (PND 2-4) | 29 days | ||
| Risdiplam | SMAΔ7 | Not specified | Increased survival |
| Branaplam | SMNΔ7 | 0.03-3 mg/kg oral | Extended lifespan |
| Nusinersen | Severe SMA | Single injection (40 µg/g) | 212 days (ICV), 261 days (SC) |
Note: PND stands for postnatal day. ICV is intracerebroventricular, and SC is subcutaneous injection. The survival data for different modifiers are from separate studies and may not be directly comparable due to variations in the specific mouse models and treatment protocols.
Downstream Signaling: The Rho-ROCK Pathway
The increase in functional SMN protein levels has downstream effects on various cellular pathways. One such pathway that is implicated in SMA pathogenesis is the Rho-ROCK pathway, which plays a crucial role in regulating actin dynamics and neurite outgrowth. In SMA, reduced SMN levels are associated with dysregulation of this pathway, leading to impaired neuronal development. By restoring SMN protein levels, splicing modifiers can potentially normalize the activity of the Rho-ROCK pathway, contributing to the observed therapeutic benefits.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of SMN2 splicing modifiers.
RNA Extraction and RT-qPCR for SMN2 Splicing Analysis
This protocol outlines the steps to quantify the levels of full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) SMN2 transcripts.
1. RNA Extraction:
-
Homogenize cells or tissues in a lysis reagent such as TRIzol.
-
Perform phase separation using chloroform and collect the aqueous phase containing RNA.
-
Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer.
2. Reverse Transcription (RT):
-
Synthesize cDNA from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, 42°C for 60 min, 70°C for 15 min).
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for FL-SMN and Δ7-SMN, and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each target and housekeeping gene.
-
Determine the relative expression of FL-SMN and Δ7-SMN using the ΔΔCt method.
Western Blot for SMN Protein Quantification
This protocol describes the detection and quantification of SMN protein levels in cell or tissue lysates.
1. Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for SMN protein and normalize it to a loading control protein (e.g., β-actin, GAPDH).
Conclusion
This compound, Risdiplam, Branaplam, and Nusinersen all represent promising therapeutic strategies for SMA by targeting the splicing of SMN2 to increase functional SMN protein levels. The small molecules this compound, Risdiplam, and Branaplam offer the advantage of oral administration and systemic distribution. This compound, in preclinical studies, has shown high potency. Risdiplam is an approved oral therapy for SMA. Branaplam's development for SMA has been discontinued. Nusinersen, an antisense oligonucleotide, requires intrathecal administration but has demonstrated significant clinical efficacy and is also an approved therapy.
The choice of a specific splicing modifier for research or therapeutic development will depend on a variety of factors, including potency, specificity, pharmacokinetic properties, and the specific application. The data and protocols presented in this guide provide a foundation for the objective comparison of these important compounds in the ongoing effort to combat Spinal Muscular Atrophy.
References
- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Head-to-Head Analysis: Nvs-SM2 vs. Gene Therapy in SMA Mouse Models
A Comparative Guide for Researchers and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While the nearly identical SMN2 gene can produce some functional SMN protein, a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable protein.[1][2]
Therapeutic strategies for SMA primarily focus on increasing the levels of functional SMN protein. Among the promising approaches are small molecule splicing modifiers, such as Nvs-SM2, and gene replacement therapy. This guide provides a head-to-head analysis of these two modalities based on preclinical data from SMA mouse models, offering a comprehensive resource for researchers and professionals in the field.
Mechanism of Action
This compound: An SMN2 Splicing Enhancer
This compound is an orally active, brain-penetrant small molecule that enhances the inclusion of exon 7 in SMN2 mRNA transcripts.[3] By stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA, this compound promotes the production of full-length, functional SMN protein from the endogenous SMN2 gene.[3]
References
A Comparative Analysis of Off-Target Effects: Nvs-SM2 Versus Other Splicing Modulators
For Researchers, Scientists, and Drug Development Professionals
The advent of small molecule splicing modulators has opened new therapeutic avenues for a range of genetic diseases, most notably Spinal Muscular Atrophy (SMA). Compounds such as Nvs-SM2, an analog of branaplam (NVS-SM1), and risdiplam have demonstrated the potential to correct splicing defects and restore protein function. However, a critical aspect of their preclinical and clinical evaluation is the characterization of off-target effects. This guide provides a comparative assessment of the off-target profiles of this compound and other prominent splicing modulators, supported by experimental data and detailed methodologies.
Quantitative Comparison of Off-Target Effects
The specificity of splicing modulators is a key determinant of their therapeutic index. Transcriptome-wide analyses, primarily through RNA sequencing (RNA-Seq), have become the gold standard for identifying and quantifying off-target events. These events can manifest as unintended changes in splicing patterns of unrelated genes or alterations in overall gene expression.
A pivotal study comparing risdiplam and branaplam in SMA patient fibroblasts revealed concentration-dependent off-target effects.[1][2][3] At high concentrations, both molecules induced widespread changes in the transcriptome, with risdiplam exhibiting a more pronounced impact than branaplam.[2] Since this compound is a close analog of branaplam, its off-target profile is expected to be similar.
| Splicing Modulator | Number of Genes with Altered Expression (High Concentration) | Predominant Off-Target Splicing Events | Key Affected Cellular Pathways |
| This compound (inferred from Branaplam data) | 2,187[2] | Exon inclusion | Signaling pathways |
| Risdiplam | 10,921 | Exon skipping and exon inclusion | DNA replication and repair, spliceosome function, ribosome biogenesis |
Note: The data for this compound is inferred from studies on its analog, branaplam. Direct head-to-head comparative studies involving this compound are limited. The concentrations used in the source study were 1 µM for risdiplam and 40 nM for branaplam.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of off-target effects, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in the assessment of splicing modulator off-target effects.
Experimental Protocol 1: RNA-Seq Analysis of Off-Target Effects
This protocol outlines the steps for a comprehensive transcriptome-wide analysis of off-target effects of splicing modulators using RNA sequencing.
1. Cell Culture and Treatment:
-
Culture human fibroblast cell lines (e.g., GM03813 Type I SMA patient fibroblasts) in appropriate media and conditions.
-
Treat cells with the splicing modulator (e.g., this compound, risdiplam) at a range of concentrations (e.g., low, intermediate, and high) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol reagent) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the isolated RNA using a strand-specific library preparation kit. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between treated and control samples using tools like DESeq2 or edgeR.
-
Alternative Splicing Analysis: Identify and quantify alternative splicing events (e.g., exon skipping, intron retention) using specialized software such as rMATS or MAJIQ.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes and genes with significant splicing changes to identify affected biological processes.
Experimental Protocol 2: RT-qPCR Validation of Off-Target Splicing Events
This protocol details the validation of specific off-target splicing events identified from RNA-Seq data using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
1. Primer Design:
-
Design primers that specifically amplify the different splice isoforms of the target gene. For an exon skipping event, design primers in the flanking exons. One primer pair should amplify the inclusion isoform, and another can be designed to specifically amplify the exclusion isoform or a common region.
2. cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit with random hexamers or oligo(dT) primers.
3. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Run the qPCR on a real-time PCR instrument with a standard thermal cycling program, including a melt curve analysis to ensure product specificity.
4. Data Analysis:
-
Calculate the relative expression of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
Determine the percent spliced in (PSI) or the ratio of inclusion to exclusion isoforms to quantify the change in splicing upon treatment.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing off-target effects of splicing modulators.
Caption: PI3K/AKT signaling pathway influencing alternative splicing.
Caption: Logical framework for comparing splicing modulators.
References
A Comparative Analysis of NVS-SM2 and its Analogs: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of the experimental SMN2 splicing modulator, Nvs-SM2, and its notable analogs: branaplam (NVS-SM1), risdiplam, and SMN-C1. The information presented is supported by experimental data to aid in research and development decisions within the field of spinal muscular atrophy (SMA) therapeutics.
In Vitro Potency and Efficacy
The primary pharmacodynamic effect of these compounds is the modulation of SMN2 pre-mRNA splicing to increase the production of functional Survival of Motor Neuron (SMN) protein. The in vitro potency of these molecules is typically assessed by determining the half-maximal effective concentration (EC50) for SMN protein upregulation in cellular assays.
| Compound | EC50 (SMN Protein Upregulation) | Cell Line/Assay System | Reference |
| This compound | 2 nM | Not specified | [1] |
| Branaplam (NVS-SM1) | 20 nM | Not specified | [2] |
| Risdiplam | 23 nM (for SMN2 splicing) | HEK293H cells | [3] |
| SMN-C1 | Data not available | - |
Comparative Pharmacokinetics in Preclinical Models
Understanding the pharmacokinetic profiles of these compounds is crucial for predicting their in vivo efficacy and safety. The following table summarizes key pharmacokinetic parameters observed in mouse models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Parameter | This compound | Branaplam (NVS-SM1) | Risdiplam | SMN-C1 |
| Route of Administration | Oral (PO), Intravenous (IV), Subcutaneous (s.c.) | Oral (PO) | Oral (PO), Intraperitoneal (IP) | Oral (PO), Intraperitoneal (IP) |
| Tmax (Oral) | 3 hours (3 mg/kg, mouse)[1] | Not specified | Not specified | Not specified |
| Brain Penetrance | Yes[1] | Yes | Yes | Yes |
| Brain-to-Plasma Ratio | Not specified | ~1.5 (cerebellum/plasma, mouse) | ~1.0 (mouse) | Higher in neonatal vs. adult mice |
In Vivo Pharmacodynamics: SMN Protein Upregulation
The ultimate goal of these splicing modulators is to increase SMN protein levels in relevant tissues, particularly the central nervous system (CNS) and peripheral muscles.
| Compound | Dose and Model | SMN Protein Increase | Reference |
| This compound | 1 mg/kg s.c. daily for 5 days (severe SMA mice) | 1.5-fold increase in the brain | |
| Branaplam (NVS-SM1) | Not specified | Dose-dependent elevation in brain and spinal cord | |
| Risdiplam | 1 mg/kg/day (SMA mouse model) | 206% in brain, 210% in muscle | |
| SMN-C1 | 3 mg/kg IP daily for 9 days (SMNΔ7 SMA mice) | Dose-dependent increase in brain, spinal cord, and peripheral tissues |
Experimental Protocols
Quantification of SMN Protein in Tissues
This protocol outlines a common method for measuring SMN protein levels in tissue samples, adapted from published studies.
1. Tissue Homogenization:
- Excise tissues of interest (e.g., brain, spinal cord, muscle) and immediately freeze in liquid nitrogen or on dry ice.
- Store samples at -80°C until processing.
- Homogenize frozen tissue in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a complete protease inhibitor cocktail.
- Use a mechanical homogenizer to ensure complete lysis.
2. Protein Quantification:
- Centrifuge the tissue homogenates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble protein fraction.
- Determine the total protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. Immunoassay for SMN Protein:
- Use a sensitive and specific immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECL) immunoassay, for the detection of SMN protein.
- Dilute the tissue homogenates to a concentration within the linear range of the assay.
- Follow the manufacturer's instructions for the specific immunoassay kit being used.
- Generate a standard curve using recombinant SMN protein to accurately quantify the amount of SMN in the samples.
- Normalize the SMN protein concentration to the total protein concentration for each sample to account for variations in sample loading.
In Vitro U1-snRNP Binding Assay
This protocol describes a method to assess the binding of small molecules to the U1-snRNP/SMN2 pre-mRNA complex using Nuclear Magnetic Resonance (NMR) spectroscopy, based on methodologies described in the literature.
1. Reagents and Materials:
- Recombinant U1-snRNP components (U1-A, U1-C, U1-70K, Sm proteins)
- In vitro transcribed U1 snRNA and a short RNA oligonucleotide representing the 5' splice site of SMN2 exon 7.
- Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
- NMR buffer (e.g., phosphate buffer with D2O).
2. Reconstitution of U1-snRNP:
- Combine the recombinant U1-snRNP proteins and U1 snRNA in a stepwise manner on ice to allow for proper assembly of the ribonucleoprotein complex.
3. NMR Spectroscopy:
- Prepare NMR samples containing the reconstituted U1-snRNP and the SMN2 5' splice site RNA oligonucleotide in the NMR buffer.
- Acquire a baseline 1D or 2D NMR spectrum of the U1-snRNP/RNA complex.
- Titrate the test compound into the NMR sample at increasing concentrations.
- Acquire an NMR spectrum after each addition of the compound.
4. Data Analysis:
- Analyze the changes in the chemical shifts of the RNA and protein signals in the NMR spectra upon addition of the small molecule.
- Significant chemical shift perturbations indicate a direct interaction between the compound and the U1-snRNP/RNA complex.
- The magnitude of the chemical shift changes can be used to infer the binding affinity and map the binding site of the compound on the complex.
Signaling Pathway and Experimental Workflow
References
A Comparative Analysis of Nvs-SM2 and Approved Therapies for Spinal Muscular Atrophy: Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational SMN2 splicing modifier, Nvs-SM2, with currently approved therapies for Spinal Muscular Atrophy (SMA): Nusinersen (Spinraza®), Onasemnogene Abeparvovec (Zolgensma®), and Risdiplam (Evrysdi®). The focus is on long-term efficacy and safety, supported by available preclinical and clinical data.
Executive Summary
Spinal Muscular Atrophy is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The approval of three distinct therapies has revolutionized the treatment landscape. This compound, a preclinical compound, operates through a similar mechanism to Risdiplam and its analogue Branaplam (NVS-SM1), by modulating the splicing of the SMN2 gene to increase the production of functional Survival Motor Neuron (SMN) protein. While this compound has shown promise in preclinical models, its clinical development has not progressed, and the clinical development of its analogue, branaplam, for SMA was discontinued. Notably, a subsequent trial of branaplam in Huntington's disease was halted due to safety concerns. This guide will objectively present the available data to inform future research and development in the field of SMA therapeutics.
Mechanism of Action
All four therapies aim to increase the amount of functional SMN protein. However, they achieve this through different molecular strategies.
-
This compound and Risdiplam: These are small molecules that act as SMN2 splicing modifiers. They bind to the SMN2 pre-messenger RNA (pre-mRNA) and stabilize the interaction with the U1 small nuclear ribonucleoprotein (snRNP) complex. This promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein.[1]
-
Nusinersen: This is an antisense oligonucleotide (ASO) that also modulates SMN2 splicing. It binds to a specific sequence in intron 7 of the SMN2 pre-mRNA, displacing splicing silencer proteins and thereby promoting the inclusion of exon 7.
-
Onasemnogene Abeparvovec: This is a gene replacement therapy. It uses a non-replicating adeno-associated virus (AAV9) vector to deliver a functional copy of the human SMN1 gene to motor neurons and other cells. This allows the cells to produce their own functional SMN protein, independent of the defective endogenous SMN1 gene.
Preclinical Efficacy of this compound
This compound has been evaluated in a mouse model of severe SMA. The key findings from these preclinical studies are summarized below.
| Parameter | This compound Treatment | Vehicle Control | Reference |
| Median Survival | Dose-dependent increase | ~14 days | [2] |
| SMN Protein Levels (Brain) | Increased | Baseline | [2] |
| Body Weight | Increased | Progressive loss | [2] |
| Motor Function | Improved | Progressive decline | [2] |
Experimental Protocol: Mouse Model of Severe SMA
-
Animal Model: Typically, transgenic mice with a homozygous deletion of the mouse Smn1 gene and carrying two copies of the human SMN2 gene (often referred to as the "delta7" or similar models) are used. These mice exhibit a severe SMA phenotype with a short lifespan.
-
Drug Administration: this compound is administered orally or via subcutaneous injection, typically starting at an early postnatal day. Dosing regimens vary to assess dose-dependent effects.
-
Efficacy Endpoints:
-
Survival: Monitored daily and plotted as a Kaplan-Meier survival curve.
-
Body Weight: Measured daily as an indicator of overall health and disease progression.
-
Motor Function: Assessed using tests such as the righting reflex, tube test, or open field activity monitoring.
-
Biomarker Analysis: SMN protein levels in tissues like the brain, spinal cord, and muscle are quantified using methods like Western blotting or ELISA.
-
Long-Term Clinical Efficacy and Safety of Approved Therapies
Extensive clinical trial data is available for the three approved SMA therapies, including long-term follow-up studies.
| Therapy | Key Clinical Trials | Long-Term Efficacy Highlights | Long-Term Safety Profile | References |
| Nusinersen (Spinraza®) | ENDEAR, CHERISH, SHINE | Sustained or improved motor function for up to 6.5 years. In adults, stabilization of motor function observed over 38 months. | Generally well-tolerated. Most common adverse events are related to the lumbar puncture procedure. No new safety signals identified in long-term studies. | |
| Onasemnogene Abeparvovec (Zolgensma®) | START, STR1VE, LT-001 | Durable efficacy with motor milestone achievement maintained up to 8 years post-dosing. All patients who received the therapeutic dose in the START trial survived and were free of permanent ventilation at the long-term follow-up. | Favorable risk-benefit profile. Potential for serious adverse events including hepatotoxicity, thrombocytopenia, and thrombotic microangiopathy, requiring careful monitoring. No new long-term safety signals have emerged. | |
| Risdiplam (Evrysdi®) | FIREFISH, SUNFISH | Maintained or improved motor function for up to 3 years. In infants with Type 1 SMA, 91% were alive after 3 years of treatment. Indirect comparisons suggest superior long-term survival and motor milestone achievement compared to nusinersen in Type 1 SMA. | Generally well-tolerated. The rate of adverse events decreased over 3 years of treatment. No treatment-related adverse events led to study withdrawal. |
Experimental Protocols: Key Clinical Outcome Assessments
-
Hammersmith Functional Motor Scale Expanded (HFMSE): A 33-item scale that assesses a wide range of motor functions, including sitting, walking, and climbing stairs. It is scored on a 0-1-2 basis, with a maximum score of 66. The HFMSE is a primary efficacy endpoint in many SMA clinical trials, particularly for later-onset SMA.
-
Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND): A 16-item scale designed to assess the motor skills of infants with severe weakness, such as those with SMA Type 1. It evaluates both spontaneous and elicited movements, with a maximum score of 64.
-
Bayley Scales of Infant and Toddler Development (BSID-III): A comprehensive tool used to assess the developmental functioning of infants and young children across cognitive, language, and motor domains. It is often used as a secondary endpoint in SMA trials to evaluate the broader developmental impact of treatment.
Safety Profile of Branaplam (NVS-SM1): A Proxy for this compound
As this compound has not been tested in humans, the safety profile of its close analogue, branaplam (NVS-SM1), provides important insights.
-
SMA Clinical Trial (NCT02268552): The trial in infants with SMA Type 1 was discontinued by Novartis, citing the rapidly evolving treatment landscape rather than specific safety concerns within the trial. Adverse events were described as "mostly mild, reversible and manageable."
-
Huntington's Disease Clinical Trial (VIBRANT-HD): This trial was halted in 2022 due to safety concerns. A significant number of participants receiving branaplam showed signs and symptoms of peripheral neuropathy. This neurotoxicity led to the discontinuation of the branaplam development program for Huntington's disease.
Conclusion
This compound, as an SMN2 splicing modifier, represents a therapeutic strategy with proven clinical benefit, as demonstrated by the success of Risdiplam. Preclinical data for this compound are encouraging, showing improvements in survival and motor function in a severe SMA mouse model. However, the lack of clinical data for this compound and the significant safety concerns raised by its analogue, branaplam, in a different patient population, present a substantial hurdle for its potential future development.
In contrast, Nusinersen, Onasemnogene Abeparvovec, and Risdiplam have well-established long-term efficacy and safety profiles from large-scale clinical trials and real-world use. These approved therapies have fundamentally altered the natural history of SMA, leading to significant improvements in survival and motor function across different SMA types. While each of these approved treatments has its own specific risks and benefits, their long-term data provide a high level of confidence for clinicians and patients.
Future research on novel SMN2 splicing modifiers will need to demonstrate not only comparable or superior efficacy to the existing therapies but also a clear and favorable long-term safety profile, particularly concerning the potential for off-target neurological toxicities.
References
Comparative Analysis of Nvs-SM2's Impact on Different SMA Patient-Derived Cells
This guide provides a comparative analysis of Nvs-SM2, a potent SMN2 splicing enhancer, and its impact on Spinal Muscular Atrophy (SMA) patient-derived cells. The performance of this compound is evaluated against other therapeutic alternatives, including the small molecule Risdiplam, the antisense oligonucleotide (ASO) Nusinersen, and the gene therapy Zolgensma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action and Therapeutic Strategy
Spinal Muscular Atrophy is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, is retained. However, due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes alternative splicing, leading to the exclusion of exon 7 in the majority of transcripts. This results in a truncated, non-functional, and unstable SMN protein.
The primary therapeutic strategies for SMA aim to increase the amount of functional SMN protein. This compound, Risdiplam, and Nusinersen are designed to modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7. In contrast, Zolgensma utilizes a gene therapy approach to deliver a functional copy of the SMN1 gene.
This compound is an orally active, brain-penetrant small molecule that enhances the inclusion of exon 7 in SMN2 transcripts. Its mechanism of action involves the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1] This stabilization promotes the recognition of the 5' splice site of exon 7, leading to the production of full-length, functional SMN protein.[1]
Comparative Performance in SMA Patient-Derived Fibroblasts
Patient-derived fibroblasts are a crucial in vitro model for studying the efficacy of SMA therapies. The following tables summarize the quantitative data from studies comparing the effects of different SMN-enhancing compounds on these cells.
Table 1: Efficacy in Promoting SMN2 Exon 7 Inclusion
| Compound/Therapy | Cell Line | Concentration/Dose | Method | % Exon 7 Inclusion (Fold Change vs. Control) | Reference |
| This compound (analog Branaplam) | GM03813 (SMA Type I) | 40 nM | RNA-Seq | Significant increase | [2] |
| Risdiplam | GM03813 (SMA Type I) | 1 µM | RNA-Seq | Significant increase | [2] |
| Nusinersen | SMA Patient Fibroblasts | 40 nM | RT-qPCR | ~2-2.5 fold increase in SMN2-FL mRNA | [3] |
Table 2: Impact on SMN Protein Levels
| Compound/Therapy | Cell Line | Concentration/Dose | Method | SMN Protein Level (Fold Change vs. Control) | Reference |
| This compound | SMA Patient Fibroblasts | Not specified | Not specified | Increased SMN protein expression | |
| Risdiplam | SMA Patient Fibroblasts | Not specified | Western Blot | Increased SMN protein levels | |
| Nusinersen | SMA Patient Fibroblasts | 40 nM | Western Blot | Variable, patient-specific increases |
Table 3: Off-Target Effects on Splicing
| Compound/Therapy | Cell Line | Concentration/Dose | Method | Key Off-Target Findings | Reference |
| This compound (analog Branaplam) | GM03813 (SMA Type I) | 40 nM | RNA-Seq | Almost non-existent off-target effects at lower concentrations. | |
| Risdiplam | GM03813 (SMA Type I) | 1 µM | RNA-Seq | Concentration-dependent increase in off-target splicing events affecting genes in DNA replication, cell cycle, and RNA metabolism. | |
| Nusinersen | Not directly compared in the same study | Not applicable | Not applicable | Known to have potential off-target effects, though comprehensive comparative in vitro data with this compound is limited. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: GM03813, a human fibroblast cell line derived from a patient with SMA Type I, can be obtained from the Coriell Institute for Medical Research.
-
Culture Medium: Cells are maintained in Minimal Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of the therapeutic compound (e.g., this compound, Risdiplam) or a vehicle control (e.g., DMSO). Treatment duration is typically 24 to 72 hours.
Analysis of SMN2 Splicing by RT-PCR
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Semi-quantitative PCR is performed to amplify a region of the SMN2 transcript spanning exon 6 to exon 8. This allows for the simultaneous detection of transcripts with and without exon 7.
-
Gel Electrophoresis: The PCR products are resolved on a 2% agarose gel stained with ethidium bromide. The upper band corresponds to the full-length transcript (including exon 7), and the lower band represents the transcript lacking exon 7.
-
Quantification: The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The percentage of exon 7 inclusion is calculated as the intensity of the upper band divided by the sum of the intensities of both bands.
Quantification of SMN Protein by Western Blot
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for SMN protein (e.g., mouse anti-SMN, 1:5000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin. The intensity of the SMN protein band is normalized to the intensity of the housekeeping protein band.
Visualizations
References
A Preclinical Showdown: Nvs-SM2 vs. Antisense Oligonucleotides for Spinal Muscular Atrophy Therapy
For Immediate Release
In the rapidly evolving landscape of therapeutics for Spinal Muscular Atrophy (SMA), two prominent strategies have emerged: small molecule splicing modifiers and antisense oligonucleotides (ASOs). This guide provides a detailed preclinical comparison of Nvs-SM2, a potent, orally active SMN2 splicing enhancer, and the established class of antisense oligonucleotides, exemplified by nusinersen, for the treatment of SMA. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies of these two therapeutic modalities based on available preclinical data.
Mechanism of Action: A Shared Target, Distinct Approaches
Both this compound and antisense oligonucleotides like nusinersen aim to correct the underlying molecular defect in SMA by increasing the production of functional Survival Motor Neuron (SMN) protein from the SMN2 gene. However, they achieve this through distinct molecular interactions with the SMN2 pre-messenger RNA (pre-mRNA).
This compound , a small molecule, enhances the inclusion of exon 7 in SMN2 transcripts by stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of exon 7.[1] This stabilization promotes the recognition of exon 7 by the splicing machinery, leading to the production of full-length, functional SMN protein.
Antisense oligonucleotides , such as nusinersen, are synthetic strands of nucleic acids designed to bind to a specific sequence within the SMN2 pre-mRNA. Nusinersen targets an intronic splicing silencer site (ISS-N1) in intron 7.[2] By binding to this site, it blocks the action of splicing inhibitor proteins, thereby promoting the inclusion of exon 7 into the final mRNA transcript and increasing the synthesis of full-length SMN protein.
Preclinical Efficacy: A Comparative Overview
The following tables summarize key preclinical findings for this compound and nusinersen in mouse models of severe SMA. It is important to note that the data presented are from separate studies and may not be directly comparable due to variations in experimental design, including the specific SMA mouse model, dosing regimens, and outcome measures.
Table 1: SMN Protein Expression
| Therapeutic | Mouse Model | Administration Route | Dose | Tissue | SMN Protein Increase | Citation |
| This compound | Severe 5058 SMA | Subcutaneous (s.c.) | 1 mg/kg/day for 5 days | Brain | 4.5-fold | [3] |
| Spinal Cord | 2.5-fold | [3] | ||||
| Muscle | 2.5-fold | [3] | ||||
| C/+ Mice | Oral (p.o.) | 30 mg/kg | Brain | 1.5-fold | ||
| Nusinersen | SMNΔ7 SMA | Intracerebroventricular (ICV) | Not specified | Spinal Cord | Normalized SMN expression | |
| Adult hSMN2 Transgenic | Intrathecal (IT) | Not specified | CNS | Dose- and time-dependent increase |
Table 2: Survival and Motor Function
| Therapeutic | Mouse Model | Administration Route | Dose | Median Survival | Motor Function Improvement | Citation |
| This compound | Severe 5058 SMA | Subcutaneous (s.c.) | 0.1 mg/kg (PND 2-4) | 18.5 days | Dose-dependent improvement in body weight and tail length | |
| 0.5 mg/kg (PND 2-4) | 26 days | |||||
| 1 mg/kg (PND 2-4) | 30 days | |||||
| Oral (p.o.) | 1 mg/kg (PND 2-4) | 29 days | ||||
| Nusinersen | SMNΔ7 SMA | Intracerebroventricular (ICV) | Not specified | Improved survival | Improved motor behavior | |
| Taiwanese SMA (severe) | Intracerebroventricular (ICV) | Not specified | Increased lifespan | Improved motor function |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the preclinical assessment of this compound and antisense oligonucleotides.
Western Blot Analysis for SMN Protein
Objective: To quantify the levels of SMN protein in tissues.
-
Tissue Homogenization: Spinal cord, brain, or muscle tissue is dissected and homogenized in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 10-20 µg) are mixed with Laemmli buffer, boiled, and separated on a 12% polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for human SMN protein (e.g., mouse anti-SMN, clone 2F1). A loading control antibody (e.g., anti-β-actin or anti-β-tubulin) is used for normalization.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the SMN protein band is normalized to the intensity of the loading control band.
RT-qPCR for SMN2 Exon 7 Inclusion
Objective: To measure the relative abundance of SMN2 mRNA transcripts containing exon 7.
-
RNA Extraction: Total RNA is extracted from tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: Quantitative PCR is performed using primers that specifically amplify the full-length (including exon 7) and the exon 7-skipped (Δ7) SMN2 transcripts. A fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan) is used for detection.
-
Data Analysis: The relative expression of the full-length and Δ7 transcripts is calculated using the ΔΔCt method or by generating a standard curve. The percentage of exon 7 inclusion is then determined.
Motor Function Assessment in SMA Mice
Objective: To evaluate the impact of treatment on motor coordination and strength.
-
RotaRod Test:
-
Apparatus: An accelerating rotarod apparatus is used.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency to fall from the rod is recorded. Multiple trials are typically performed with an inter-trial interval.
-
-
Righting Reflex:
-
Procedure: Neonatal pups are placed on their backs on a flat surface.
-
Measurement: The time it takes for the pup to right itself onto all four paws is recorded. This is a key reflex for assessing early motor development.
-
Conclusion
Both this compound and antisense oligonucleotides represent promising therapeutic strategies for SMA, with preclinical data demonstrating their ability to increase SMN protein levels and improve disease phenotypes in animal models. This compound offers the potential advantage of oral administration and systemic distribution, which may be beneficial for addressing peripheral manifestations of SMA. Antisense oligonucleotides, such as the approved drug nusinersen, have a well-established clinical track record of efficacy and safety with intrathecal administration.
The choice between these therapeutic modalities in a clinical setting will depend on a multitude of factors, including patient-specific characteristics, long-term safety and efficacy profiles, and the convenience of the administration route. Head-to-head clinical trials would be invaluable for a definitive comparison of their therapeutic potential. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers as they continue to explore and develop novel treatments for SMA.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nvs-SM2
Disclaimer: This document provides essential guidance on the personal protective equipment (PPE), handling, and disposal of Nvs-SM2 based on publicly available information and general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always obtain and consult the SDS from your supplier before handling this compound.
Summary of this compound Properties
This compound is a potent, orally active, and brain-penetrant small molecule that acts as an SMN2 splicing enhancer.[1][2] It is utilized in research for spinal muscular atrophy (SMA) by promoting the inclusion of exon 7 in SMN2 pre-mRNA, leading to increased production of the functional survival motor neuron (SMN) protein.[1][2][3]
| Property | Description | Source(s) |
| Compound Type | Small Molecule Splicing Enhancer | |
| Mechanism of Action | Enhances U1-pre-mRNA association, promoting SMN2 exon 7 inclusion. | |
| Primary Research Area | Spinal Muscular Atrophy (SMA) | |
| Potency (EC50) | 2 nM for SMN | |
| Formulation | Typically supplied as a solid or in a DMSO solution. | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. |
Personal Protective Equipment (PPE)
Due to its high potency and biological activity, a comprehensive approach to PPE is mandatory to prevent exposure. The following recommendations are based on general guidelines for handling hazardous chemicals in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of this compound solutions and airborne particles of the solid compound. |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Lab Coat: A fully buttoned lab coat. - Additional Protection: Consider disposable sleeves and an apron for larger quantities. | Prevents skin contact with the compound. Nitrile gloves provide a good barrier against many chemicals. |
| Respiratory Protection | - For solid form: A certified respirator (e.g., N95 or higher) should be used when handling the powder to prevent inhalation. - For solutions: Work in a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound. A fume hood is essential for handling volatile solutions. |
Experimental Protocols: Safe Handling of this compound
Adherence to a strict protocol is crucial for minimizing exposure and ensuring experimental integrity.
Preparation of this compound Stock Solutions
-
Preparation Area: All manipulations involving solid this compound should be conducted in a chemical fume hood or a designated containment area to avoid inhalation of the powder.
-
Weighing: Use an analytical balance within the fume hood. Handle the powder with care to minimize dust generation.
-
Dissolving: Add the solvent (e.g., DMSO) slowly to the vial containing the pre-weighed this compound. Cap the vial and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution at the recommended temperature (-20°C for up to one month or -80°C for up to six months).
General Workflow for Handling this compound
Caption: General workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for chemical waste. - Dispose of through your institution's hazardous waste management program. |
| This compound Solutions | - Collect all liquid waste containing this compound in a designated, sealed, and labeled waste container. - Do not pour down the drain. - Dispose of as hazardous chemical waste. |
| Contaminated Labware | - Disposable: Place all contaminated disposable items (e.g., pipette tips, tubes, gloves) in a designated hazardous waste bag or container. - Reusable: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. Collect the initial solvent rinse as hazardous waste. |
| Spills | - Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. - Large Spills: Evacuate the area and follow your institution's emergency spill response procedures. |
This compound Signaling Pathway
This compound modulates the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.
Caption: Mechanism of this compound in promoting SMN protein expression.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
